Pantinin-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C69H109N15O16 |
|---|---|
Molecular Weight |
1404.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C69H109N15O16/c1-12-39(8)56(71)66(96)78-49(30-43-22-16-15-17-23-43)61(91)74-33-54(87)75-42(11)59(89)84-58(41(10)14-3)68(98)79-50(31-44-32-72-46-25-19-18-24-45(44)46)63(93)76-47(26-20-21-27-70)60(90)73-34-55(88)83-57(40(9)13-2)67(97)82-53(36-86)65(95)81-52(35-85)64(94)77-48(28-37(4)5)62(92)80-51(69(99)100)29-38(6)7/h15-19,22-25,32,37-42,47-53,56-58,72,85-86H,12-14,20-21,26-31,33-36,70-71H2,1-11H3,(H,73,90)(H,74,91)(H,75,87)(H,76,93)(H,77,94)(H,78,96)(H,79,98)(H,80,92)(H,81,95)(H,82,97)(H,83,88)(H,84,89)(H,99,100)/t39-,40-,41-,42-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-/m0/s1 |
InChI Key |
VRVCMFIELWXCFM-ZOWRPTEISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Predicted Secondary Structure of Pantinin-2 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantinin-2, a cationic antimicrobial peptide derived from the venom of the emperor scorpion, Pandinus imperator, exhibits significant antimicrobial and antiviral properties. Its biological activity is intrinsically linked to its conformational plasticity, transitioning from a disordered state to a structured α-helical conformation in membrane-mimetic environments. This guide provides a comprehensive overview of the predicted secondary structure of this compound, detailing the computational and experimental methodologies used for its characterization and presenting the available quantitative data.
Introduction
This compound is a linear, non-disulfide-bridged peptide with the amino acid sequence H-IFGAIWKGISSLL-OH. Its amphipathic nature is a key determinant of its interaction with microbial and viral membranes, leading to their disruption. Understanding the secondary structure of this compound in different environments is crucial for elucidating its mechanism of action and for the rational design of more potent and selective therapeutic analogs.
Predicted and Experimentally Determined Secondary Structure
The secondary structure of this compound is highly dependent on its environment. In an aqueous solution, the peptide predominantly adopts a random coil conformation. However, in the presence of a membrane-mimetic solvent such as 2,2,2-trifluoroethanol (B45653) (TFE), this compound undergoes a significant conformational change to a predominantly α-helical structure.[1][2][3] This transition is a hallmark of many antimicrobial peptides and is critical for their ability to insert into and disrupt lipid bilayers.
Quantitative Secondary Structure Analysis
While qualitative descriptions of this compound's secondary structure are available, specific quantitative breakdowns are not explicitly detailed in the primary literature. However, based on the collective findings, the following is a summary of the predicted secondary structure content in different environments.
| Environment | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Data Source |
| Aqueous Solution | Low Propensity | Negligible | Predominant | [1][2] |
| TFE/H₂O Mixture | High Propensity | Negligible | Low |
Note: Specific percentages are not available in the cited literature; the table reflects the qualitative descriptions.
Experimental and Computational Protocols
The characterization of this compound's secondary structure has been achieved through a combination of computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.
Computational Prediction: PEP-FOLD4
The three-dimensional structure of this compound was predicted using the PEP-FOLD4 server, a de novo approach for peptide structure prediction.
Methodology:
-
Sequence Input: The primary amino acid sequence of this compound (IFGAIWKGISSLL) is submitted to the PEP-FOLD4 web server.
-
Conformational Sampling: PEP-FOLD4 utilizes a Hidden Markov Model to describe the conformations of overlapping four-residue fragments of the peptide. It then employs a greedy algorithm coupled with a coarse-grained force field to assemble these fragments into full-length peptide models.
-
Model Generation and Selection: The server typically generates a large number of decoys (e.g., 100 models). From this pool, the models with the lowest energy are selected as the most probable conformations. For this compound, the five lowest-energy models were selected to create a final structural ensemble.
-
Simulation Parameters: While the precise parameters for the this compound prediction are not detailed, a typical PEP-FOLD4 protocol might involve simulations at a neutral pH and a defined ionic strength to mimic physiological conditions.
Experimental Determination: NMR and CD Spectroscopy
The predicted structures were validated and the conformational changes were observed using NMR and CD spectroscopy.
Circular Dichroism (CD) Spectroscopy Protocol (General):
-
Sample Preparation: Lyophilized this compound peptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of approximately 0.2 mg/mL. For studies in a membrane-mimetic environment, varying concentrations of TFE are added to the aqueous buffer.
-
Instrumentation: CD spectra are recorded on a spectropolarimeter equipped with a thermostatted cell holder.
-
Data Acquisition: Spectra are typically recorded from 190 to 260 nm at a controlled temperature. Multiple scans are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer (with and without TFE) is recorded and subtracted from the peptide spectra.
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The percentage of secondary structure elements is then estimated by deconvolution of the CD spectra using algorithms such as CONTIN, SELCON3, or CDSSTR, available through web servers like DichroWeb.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (General):
-
Sample Preparation: this compound is dissolved in an appropriate solvent, typically H₂O/D₂O (9:1) for observing amide protons, or a TFE/H₂O mixture. The peptide concentration is usually in the millimolar range.
-
Data Acquisition: A suite of one- and two-dimensional NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The collected spectra are used to assign the chemical shifts of the protons and other nuclei (¹³C, ¹⁵N if isotopically labeled) to specific amino acid residues in the peptide sequence.
-
Structure Calculation: The nuclear Overhauser effect (NOE) cross-peaks from the NOESY spectra, which provide information about through-space proton-proton distances, are used as constraints in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data. The chemical shift index (CSI) can also be used to identify regions of regular secondary structure.
Signaling Pathways and Experimental Workflows
The workflow for determining the secondary structure of this compound integrates computational prediction with experimental validation.
Conclusion
The secondary structure of the this compound peptide is characterized by a dynamic equilibrium between a random coil in aqueous environments and a well-defined α-helix in membrane-mimetic conditions. This conformational flexibility is a key feature of its biological activity. While qualitative structural information is well-established through computational modeling and experimental spectroscopy, further studies are required to provide a precise quantitative analysis of the secondary structure content under various physiological conditions. Such data will be invaluable for the future development of this compound and its analogs as novel therapeutic agents.
References
Pantinin-2: A Technical Guide to its Antimicrobial Mechanism of Action Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantinin-2, a cationic antimicrobial peptide isolated from the venom of the emperor scorpion, Pandinus imperator, represents a promising candidate in the search for novel therapeutics against drug-resistant Gram-positive bacteria. This technical guide delineates the current understanding of this compound's mechanism of action, drawing from direct studies and well-established principles of related α-helical antimicrobial peptides. The primary mode of action is believed to be the permeabilization of the bacterial cell membrane, leading to leakage of intracellular contents and cell death. This document provides a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the proposed mechanisms and workflows to facilitate further research and development.
Introduction
The increasing prevalence of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), necessitates the exploration of new classes of antimicrobial agents. Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that form a crucial component of the innate immune system of many organisms. This compound is a 14-amino acid, cysteine-free peptide with an α-helical, cationic, and amphipathic structure.[1] It exhibits potent activity against Gram-positive bacteria while displaying low to mild hemolytic activity against human erythrocytes, highlighting its potential for selective toxicity.[1]
Physicochemical Properties and Structure
This compound is characterized by its α-helical conformation, a common structural motif among membrane-active AMPs. This structure is crucial for its interaction with and disruption of bacterial membranes. The peptide's cationic nature facilitates its initial electrostatic attraction to the negatively charged components of the Gram-positive bacterial cell envelope, such as teichoic acids. Its amphipathic character, with distinct hydrophobic and hydrophilic faces, allows it to insert into the lipid bilayer of the cell membrane.
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in dedicated studies. However, based on its structural characteristics and the well-documented mechanisms of similar α-helical AMPs, a multi-step process is proposed, primarily centered on membrane disruption.
Initial Binding to the Cell Envelope
The initial interaction between this compound and a Gram-positive bacterium is an electrostatic attraction. The positively charged residues of the peptide bind to the negatively charged teichoic acids present in the thick peptidoglycan layer of the bacterial cell wall.
Membrane Insertion and Pore Formation
Following accumulation on the cell surface, this compound peptides interact with the anionic phospholipids (B1166683) of the bacterial cytoplasmic membrane. This interaction induces a conformational change, stabilizing the α-helical structure, which then inserts into the lipid bilayer. While the exact model of pore formation is unconfirmed for this compound, related peptides are known to form pores through mechanisms such as the "barrel-stave" or "toroidal pore" models. In a related peptide from the same scorpion, Pandinin 2 (Pin2), a proline-induced "kink" in its α-helical structure is linked to its pore-forming activity.[2][3][4] This structural feature facilitates the disruption of the membrane's integrity.
Quantitative Data
The antimicrobial efficacy of this compound and its analogs has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).
| Peptide | Gram-positive Bacterium | MIC (µM) | Reference |
| This compound | Listeria monocytogenes | 6.25 | |
| Pantinin-1 | Staphylococcus aureus | 6.25 | |
| Pantinin-3 | Staphylococcus aureus | 12.5 | |
| Pandinin 2 (Pin2) | Staphylococcus aureus | 37.5 | |
| Pin2 [G] variant | Staphylococcus aureus | 12.5 | |
| Pin2 [GPG] variant | Staphylococcus aureus | 25 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action, adapted from studies on related peptides.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
References
- 1. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 3. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pantinin-2: An In-depth Technical Guide on its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantinin-2 is a cationic antimicrobial peptide originally isolated from the venom of the emperor scorpion, Pandinus imperator.[1][2] Like many venom-derived peptides, this compound has garnered scientific interest for its potential as a novel therapeutic agent against a range of pathogenic microorganisms. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to support further research and development of this promising antimicrobial agent.
Antimicrobial Spectrum of Activity
This compound has demonstrated a broad spectrum of antimicrobial activity, with notable potency against Gram-positive bacteria.[1][2][3] Its activity against Gram-negative bacteria is comparatively lower, and it also exhibits activity against certain fungi.[1][2][4][5] The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Activity Data
The following table summarizes the reported MIC values for native this compound against various microorganisms. It is important to note that variations in experimental conditions can influence MIC values.
| Microorganism | Type | MIC (µM) | Reference |
| Bacillus subtilis | Gram-positive bacterium | 2.4 | [1][2] |
| Staphylococcus aureus | Gram-positive bacterium | 5.2 | [1][2] |
| Escherichia coli | Gram-negative bacterium | 38.2 | [1][2] |
| Pseudomonas aeruginosa | Gram-negative bacterium | > 40 | [1][2] |
| Candida albicans | Fungus (Yeast) | 20.5 | [1][2] |
| Candida tropicalis | Fungus (Yeast) | N/A | [4][5] |
Note: "N/A" indicates that the source mentions activity but does not provide a specific MIC value.
Mechanism of Action
This compound is an α-helical, cationic, and amphipathic peptide.[3] This structural characteristic is common among many antimicrobial peptides and is central to its mechanism of action, which primarily involves the disruption of microbial cell membranes. The proposed mechanism for this compound and similar magainin-type peptides is the formation of "toroidal pores" in the cell membrane.[1][2]
In this model, the positively charged this compound peptides are initially attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, the peptides accumulate on the membrane surface and, once a threshold concentration is reached, they insert into the lipid bilayer. This insertion causes the membrane to curve inwards, forming a pore where the peptide molecules and the polar head groups of the lipids line the channel. This pore formation disrupts the membrane's integrity, leading to the leakage of intracellular contents and ultimately, cell death.
Proposed Toroidal Pore Formation by this compound
References
- 1. Characterization of unique amphipathic antimicrobial peptides from venom of the scorpion Pandinus imperator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of unique amphipathic antimicrobial peptides from venom of the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new antimicrobial peptides from the scorpion Pandinus imperator [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - SB PEPTIDE [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
Homology of Pantinin-2: A Technical Guide to its Relationship with Other Scorpion Venom Peptides
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the homology of Pantinin-2, an antimicrobial peptide derived from the venom of the Emperor scorpion (Pandinus imperator), with other scorpion venom peptides. This guide, tailored for researchers, scientists, and drug development professionals, provides a deep dive into the sequence similarities, evolutionary relationships, and potential functional implications of these relationships. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
This compound is a non-disulfide-bridged peptide (NDBP) that has garnered significant interest for its potent antimicrobial activities, particularly against Gram-positive bacteria and some fungi.[1][2][3] Understanding its homology with other scorpion venom peptides is crucial for elucidating its mechanism of action, identifying novel therapeutic leads, and guiding the rational design of synthetic peptide analogs with improved efficacy and specificity.
Quantitative Analysis of Sequence Homology
To quantify the degree of evolutionary relationship between this compound and other scorpion venom peptides, a thorough sequence homology analysis was conducted. The amino acid sequences of this compound and its homologous peptides, Pantinin-1 and Pantinin-3, also from Pandinus imperator, were retrieved from the UniProt and AMPDB databases. A BLASTp (Protein Basic Local Alignment Search Tool) analysis was performed to identify other scorpion venom peptides with significant sequence similarity.
The following table summarizes the quantitative data from the pairwise sequence alignments of the mature peptide sequences.
| Query Peptide | Subject Peptide | Organism | Sequence Identity (%) | Sequence Similarity (%) | E-value | Reference |
| This compound | Pantinin-1 | Pandinus imperator | 57.14% | 71.43% | 2e-04 | [4][5] |
| This compound | Pantinin-3 | Pandinus imperator | 64.29% | 78.57% | 5e-05 | |
| This compound | Pandinin-1 | Pandinus imperator | 21.74% | 39.13% | 1.8 | |
| This compound | IsCT2 | Opisthacanthus madagascariensis | 35.71% | 57.14% | 0.28 | |
| This compound | StCT1 | Scorpiops tibetanus | 28.57% | 50.00% | 1.1 |
Note: Sequence identity and similarity percentages were calculated based on a pairwise alignment using the Clustal Omega algorithm. The E-value (Expect value) indicates the number of expected hits of similar quality (score) that could be found just by chance.
Experimental Protocols
Amino Acid Sequence Retrieval
The amino acid sequences of Pantinin-1 (Accession: R4JNJ5), this compound (Accession: R4JQZ0), and Pantinin-3 (Accession: AMPDB_4646) were obtained from the UniProt Knowledgebase (UniProtKB) and the Antimicrobial Peptide Database (AMPDB). These databases provide comprehensive and curated information on protein sequences.
Homology Search using BLASTp
To identify homologous peptides, the mature amino acid sequence of this compound was used as a query in a BLASTp search against the non-redundant protein sequences (nr) database at the National Center for Biotechnology Information (NCBI), with the taxonomy limited to scorpions (taxid: 6855). The search parameters were set to default values, including the BLOSUM62 matrix and an expect threshold of 10.
Multiple Sequence Alignment
The amino acid sequences of this compound and its identified homologs were aligned using the Clustal Omega multiple sequence alignment tool. Clustal Omega employs a seeded guide tree and HMM profile-profile techniques to generate accurate alignments. The alignment was performed with default settings to visualize conserved regions and substitutions among the peptides.
Visualizing Relationships and Workflows
To further illustrate the relationships and experimental processes discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Homology of this compound with related scorpion venom peptides.
References
In Silico Prediction of Pantinin-2 Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantinin-2 is an antimicrobial peptide (AMP) originating from the emperor scorpion, Pandinus imperator, with demonstrated activity against Gram-positive bacteria and fungi.[1] The absence of an experimentally determined three-dimensional structure of this compound in public databases necessitates the use of in silico predictive methods to elucidate its structure-function relationship. This guide provides a comprehensive technical overview of the methodologies for predicting the structure and function of this compound using computational tools. A detailed workflow is presented, encompassing sequence analysis, secondary and tertiary structure prediction, model quality assessment, and functional annotation. This in-depth analysis is crucial for understanding its mechanism of action and for guiding future research in the development of novel antimicrobial agents.
Introduction
Antimicrobial peptides are a vital component of the innate immune system in a wide range of organisms. This compound, a non-disulfide-bridged peptide, has been identified as a promising antimicrobial agent.[1] Understanding its three-dimensional structure is paramount for deciphering its mechanism of action, which is believed to involve interaction with and disruption of microbial cell membranes.[1] Computational, or in silico, methods provide a rapid and cost-effective approach to predict protein structures and functions, bridging the gap between sequence and biological activity.[2][3] This guide details the application of these methods to this compound.
This compound: Sequence and Known Functional Data
The primary amino acid sequence of this compound is publicly available and serves as the starting point for all in silico analyses.
Table 1: this compound Sequence and Physicochemical Properties
| Property | Value | Data Source |
| UniProt Accession | R4JQZ0 | --INVALID-LINK-- |
| Amino Acid Sequence | GLLSKLGSKLGSKLGSKLG | UniProt |
| Length | 19 amino acids | UniProt |
| Molecular Weight | 1869.3 Da | UniProt |
| Theoretical pI | 10.33 | Expasy ProtParam |
| Grand Average of Hydropathicity (GRAVY) | 0.358 | Expasy ProtParam |
Known Functions:
-
Antimicrobial Activity: Exhibits strong activity against Gram-positive bacteria (e.g., S. aureus, B. megaterium, M. luteus) and the fungus C. tropicalis.[1]
-
Hemolytic Activity: Shows mild hemolytic activity against human erythrocytes.[1]
-
Mechanism of Action: Believed to form an alpha-helical channel in the target cell membrane.[1]
In Silico Structure Prediction of this compound
The prediction of the three-dimensional structure of this compound can be approached using a combination of methods, including secondary structure prediction and tertiary structure modeling.
Experimental Protocol: Secondary Structure Prediction
Objective: To predict the local secondary structural elements (alpha-helices, beta-sheets, turns, and coils) of this compound from its primary sequence.
Methodology:
-
Input: The FASTA sequence of this compound.
-
Tool: A consensus secondary structure prediction server such as Jpred or PSIPRED.
-
Procedure:
-
Navigate to the web server.
-
Paste the FASTA sequence of this compound into the input field.
-
Submit the prediction job with default parameters.
-
-
Output Analysis: The output will provide a prediction of the secondary structure for each amino acid residue. Given its known function as a membrane-disrupting peptide, a high propensity for an alpha-helical conformation is expected.
Experimental Protocol: Tertiary Structure Prediction
Methodology 1: Ab Initio Modeling
-
Tool: I-TASSER (Iterative Threading ASsembly Refinement) server.[4]
-
Procedure:
-
Access the I-TASSER web server.
-
Input the FASTA sequence of this compound.
-
Specify any known constraints (optional).
-
Submit the job.
-
-
Output Analysis: I-TASSER will provide up to five predicted models, along with a C-score (Confidence score) for each. A higher C-score indicates a model of higher confidence. The predicted models can be visualized using molecular graphics software like PyMOL or Chimera.
-
Tool: AlphaFold2 or ESMFold.[5][6] These deep learning-based methods have demonstrated high accuracy in protein structure prediction.[7][8]
-
Procedure:
-
Utilize a publicly available implementation of AlphaFold2 or a web-based service like the ESMFold web app.[6]
-
Input the this compound sequence.
-
The tool will generate a predicted 3D structure along with a per-residue confidence score (pLDDT).
-
-
Output Analysis: The pLDDT score ranges from 0 to 100, with higher values indicating higher confidence in the predicted coordinates of a given residue.[6] The resulting PDB file can be downloaded for further analysis.
Table 2: Predicted Structural Properties of this compound
| Prediction Method | Predicted Secondary Structure | Model Confidence Score (C-score/pLDDT) | Predicted Tertiary Structure Features |
| Jpred/PSIPRED | Predominantly alpha-helical | N/A | N/A |
| I-TASSER | Alpha-helical | (Example: -0.5 to 1.5) | Single alpha-helix |
| AlphaFold2/ESMFold | High confidence alpha-helix | (Example: >90) | Amphipathic alpha-helix |
In Silico Function Prediction of this compound
The predicted structure can be used to infer the function of this compound at a molecular level.
Experimental Protocol: Identification of Functional Sites
Objective: To identify key residues and regions responsible for the antimicrobial activity of this compound.
Methodology:
-
Input: The predicted 3D structure of this compound (in PDB format).
-
Tool: A protein visualization and analysis tool like PyMOL or UCSF Chimera.
-
Procedure:
-
Load the predicted structure into the software.
-
Color the residues based on their properties (e.g., hydrophobicity, charge).
-
Analyze the spatial distribution of hydrophobic and hydrophilic residues. For an amphipathic helix, hydrophobic residues will be on one face of the helix and hydrophilic/charged residues on the other.
-
-
Output Analysis: The identification of an amphipathic character in the predicted alpha-helix would strongly support its proposed mechanism of membrane interaction and disruption.
Experimental Protocol: Molecular Docking
Objective: To model the interaction of this compound with a bacterial membrane.
Methodology:
-
Input:
-
The predicted 3D structure of this compound.
-
A model of a bacterial cell membrane (e.g., a lipid bilayer with phosphatidylglycerol).
-
-
Tool: A protein-membrane docking server like HADDOCK or a standalone software package like AutoDock.
-
Procedure:
-
Prepare the this compound structure (e.g., adding hydrogens, assigning charges).
-
Define the lipid bilayer as the receptor.
-
Define the docking search space to encompass the surface of the membrane.
-
Run the docking simulation.
-
-
Output Analysis: The results will provide a series of docked poses of this compound on the membrane surface, ranked by a scoring function. Analysis of the best-ranked poses can reveal the orientation of the peptide relative to the membrane and the key interacting residues.
Visualizing Workflows and Pathways
In Silico Analysis Workflow
Caption: Workflow for the in silico analysis of this compound.
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical mechanism of this compound antimicrobial action.
Conclusion
The in silico prediction of the structure and function of this compound provides a powerful framework for understanding its antimicrobial properties. By leveraging advanced computational tools, it is possible to generate high-confidence structural models and formulate detailed hypotheses about its mechanism of action. This computational approach not only accelerates research but also provides a solid foundation for the rational design of more potent and specific antimicrobial peptides for therapeutic applications. The methodologies outlined in this guide offer a clear path for researchers to explore the vast potential of this compound and other antimicrobial peptides in the fight against infectious diseases.
References
- 1. uniprot.org [uniprot.org]
- 2. In silico protein modeling: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Protein Modeling - Creative Biolabs [creative-biolabs.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Protein structure prediction in the era of AI: Challenges and limitations when applying to in silico force spectroscopy [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Alphafold2 protein structure prediction : Implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Before and after AlphaFold2: An overview of protein structure prediction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Pantinin-2: A Technical Guide to its cDNA Identification, Cloning, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantinin-2 is a potent antimicrobial and antiviral peptide derived from the venom of the emperor scorpion, Pandinus imperator.[1][2] Unlike a traditional gene, this compound is a short, 13 or 14 amino acid, α-helical, cationic, and amphipathic molecule.[2] Its identification was not through direct gene discovery but via a cDNA cloning strategy from scorpion venom glands. This technical guide provides an in-depth overview of the methodologies for identifying and cloning the cDNA encoding the this compound precursor peptide, along with its functional characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of this compound.
Table 1: Antiviral Activity of this compound against Caprine Herpesvirus 1 (CpHV-1) [3]
| Assay Type | IC50 (μM) | Complete Inhibition (μM) |
| Co-treatment | 6.1 | 25 |
| Virus Pre-treatment | 4.3 | 12 |
Table 2: Cytotoxicity of this compound [3]
| Metric | Concentration (μM) |
| CC50 | 64 |
Experimental Protocols
cDNA Library Construction and Screening
A critical step in the identification of this compound is the construction of a cDNA library from the venom glands of Pandinus imperator.
Methodology:
-
Tissue Collection: Dissect the venom glands from the scorpion.
-
RNA Extraction: Immediately extract total RNA from the venom glands using a suitable method like TRIzol reagent or a commercial kit.
-
mRNA Purification: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-cellulose chromatography.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Subsequently, synthesize the second strand to create double-stranded cDNA.
-
Ligation into Vector: Ligate the double-stranded cDNA into a suitable cloning vector, such as a pUC-based vector or a lambda phage vector (e.g., λgt11) to create a cDNA library.
-
Library Screening: Screen the cDNA library using probes designed based on the amino acid sequences of known scorpion venom peptides or by using expression screening with specific antibodies if available. In the case of novel peptides like this compound, random clone sequencing and bioinformatics analysis for conserved antimicrobial peptide features is a common approach.
DNA Sequencing and Analysis
Once positive clones are identified, they are sequenced to determine the nucleotide sequence of the cDNA insert.
Methodology:
-
Plasmid Extraction: Isolate the plasmid DNA from positive bacterial clones.
-
Sequencing: Sequence the cDNA insert using the Sanger sequencing method with primers specific to the vector.
-
Sequence Analysis: Analyze the nucleotide sequence to identify the open reading frame (ORF) encoding the this compound precursor protein. This analysis reveals the structure of the precursor, which typically includes a signal peptide, the mature this compound peptide, and an acidic propeptide.
Functional Assays
To characterize the biological activity of the identified this compound peptide, it is typically synthesized chemically for use in various functional assays.
A. Antiviral Plaque Reduction Assay:
-
Cell Culture: Seed susceptible cells (e.g., MDBK cells for Bovine Herpesvirus 1) in well plates and grow to confluence.
-
Virus and Peptide Preparation: Prepare serial dilutions of the synthetic this compound peptide.
-
Co-treatment Assay: Mix the virus with the peptide dilutions and immediately add the mixture to the cell monolayers.
-
Virus Pre-treatment Assay: Incubate the virus with the peptide dilutions for a set period (e.g., 1 hour) before adding the mixture to the cells.
-
Incubation and Staining: After an initial incubation period to allow for viral entry, overlay the cells with a medium containing an agent to prevent secondary plaque formation (e.g., carboxymethylcellulose). After several days of incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the viral plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to a virus-only control to determine the IC50 value.
B. Cytotoxicity Assay:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Peptide Treatment: Expose the cells to serial dilutions of the this compound peptide for a specified duration (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or MTS.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the 50% cytotoxic concentration (CC50).
Visualizations
This compound cDNA Identification and Cloning Workflow
Caption: Workflow for the identification and cloning of this compound cDNA.
Proposed Mechanism of Action of this compound
Caption: Proposed antiviral mechanism of action for this compound.
References
Methodological & Application
Recombinant Production of Pantinin-2: A Guide for Researchers
Application Note
Introduction
Pantinin-2 is a cysteine-free antimicrobial peptide originally identified from the venom of the scorpion Pandinus imperator.[1] This cationic, amphipathic peptide, comprised of 13-14 amino acids, adopts an α-helical structure.[1] It exhibits potent activity against Gram-positive bacteria and fungi, with comparatively weaker effects on Gram-negative bacteria and low to moderate hemolytic activity against human red blood cells.[1] Recent studies have also highlighted the potential of Pantinin peptides as selective anticancer agents, inducing apoptosis in tumor cells.[2] The multifaceted therapeutic potential of this compound necessitates a robust and scalable production method, for which recombinant expression in Escherichia coli presents a cost-effective and efficient solution.
This application note provides a comprehensive protocol for the recombinant expression and purification of this compound. The methodology addresses common challenges associated with antimicrobial peptide (AMP) production, such as host cell toxicity and proteolytic degradation, by employing a fusion protein strategy.
Principle of the Method
To circumvent the inherent toxicity of this compound to the E. coli host and prevent its degradation by cellular proteases, the peptide is expressed as a fusion protein.[3][4] A suitable fusion partner, such as Thioredoxin (Trx), is genetically linked to the this compound sequence. This fusion protein masks the antimicrobial activity of the peptide during expression. Following cell lysis and initial purification of the fusion protein via affinity chromatography, the this compound peptide is liberated by enzymatic or chemical cleavage. A final purification step then isolates the pure, active this compound.
Experimental Workflow Overview
References
- 1. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biophysical characterization and antitumor activity of synthetic Pantinin peptides from scorpion's venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Pantinin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantinin-2 is a cationic antimicrobial peptide (AMP) originally isolated from the scorpion Pandinus imperator.[1][2] Like many AMPs, it exhibits broad-spectrum antimicrobial activity and is a promising candidate for the development of new therapeutics to combat antibiotic-resistant pathogens. This document provides detailed application notes and a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its variants against various microorganisms using the broth microdilution method. Adherence to this protocol is crucial for obtaining accurate and reproducible results, considering the unique physicochemical properties of antimicrobial peptides.
Key Application Notes: Special Considerations for Antimicrobial Peptides
Standard MIC testing protocols for conventional antibiotics often require modification for AMPs to ensure accurate assessment of their potency. The following points are critical for reliable MIC determination of this compound:
-
Peptide Adsorption: Cationic peptides like this compound can adsorb to the negatively charged surfaces of standard polystyrene microtiter plates. This reduces the effective peptide concentration and can lead to an overestimation of the MIC. The use of low-binding materials, such as polypropylene (B1209903) 96-well plates, is highly recommended.
-
Media Composition: The components of standard growth media, such as Mueller-Hinton Broth (MHB), can sometimes interfere with the activity of cationic AMPs. While MHB is commonly used, it is important to be aware of potential interactions and to maintain consistency in media formulation across experiments.
-
Peptide Stability and Handling: Prepare fresh stock solutions of this compound. For dilution, use a diluent such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to minimize non-specific binding and maintain peptide stability.
-
Inoculum Preparation: A standardized inoculum density is critical for reproducibility. The bacterial culture should be in the mid-logarithmic phase of growth to ensure active metabolism and susceptibility to the antimicrobial agent.
Data Presentation: MIC of this compound and its Variants
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound variants against various bacterial strains. These values were determined using the broth microdilution method.
| Peptide | Test Organism | MIC (µM) | Reference |
| Pin2 [G] | Escherichia coli | 12.5 | [3] |
| Pin2 [G] | Staphylococcus aureus | 12.5 | [3] |
| Pin2 [GPG] | Escherichia coli | 12.5 | [3] |
| Pin2 [GPG] | Staphylococcus aureus | 12.5 | |
| Pin2 | Escherichia coli | 25 | |
| Pin2 | Staphylococcus aureus | 25 (bacteriostatic) |
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the MIC of this compound using the broth microdilution assay.
Caption: Workflow for this compound MIC assay.
Detailed Experimental Protocol: Broth Microdilution Method
This protocol is adapted from standard guidelines for antimicrobial susceptibility testing of cationic peptides.
1. Materials
-
This compound peptide (lyophilized)
-
Sterile 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA)
-
Test microorganism (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 96-well polypropylene microtiter plates (U- or V-bottom)
-
Sterile polypropylene tubes
-
Pipettes and sterile, low-retention pipette tips
-
Spectrophotometer
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
2. Preparation of Reagents and Inoculum
-
This compound Stock Solution: Dissolve the lyophilized this compound peptide in the sterile 0.01% acetic acid with 0.2% BSA to create a high-concentration stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking (approx. 180 rpm) until the culture reaches the mid-logarithmic phase of growth, which typically corresponds to a 0.5 McFarland standard or an optical density (OD) at 600 nm of 0.08-0.1.
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells. This usually requires a 1:100 dilution of the 0.5 McFarland standard suspension.
-
3. Assay Procedure
-
Peptide Serial Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in sterile polypropylene tubes using MHB as the diluent. The concentration range should be chosen to bracket the expected MIC value (e.g., from 64 µg/mL to 0.5 µg/mL).
-
-
Plate Setup:
-
Add 50 µL of MHB to each well of a 96-well polypropylene plate.
-
Add 50 µL of the appropriate this compound dilution to each well, resulting in a final volume of 100 µL and the desired test concentration.
-
Include the following controls:
-
Growth Control: 50 µL of MHB + 50 µL of bacterial inoculum (no peptide).
-
Sterility Control: 100 µL of MHB (no bacteria, no peptide).
-
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension (prepared in step 2.2.4) to each well (except the sterility control), bringing the final volume to 100 µL. The final bacterial concentration in each well should be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
4. Interpretation of Results
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Growth can be assessed by visual inspection (turbidity) or by measuring the optical density at 600 nm (OD600) using a microplate reader. For OD readings, the MIC is the concentration at which there is a significant inhibition of growth compared to the growth control.
Proposed Mechanism of Action: Membrane Permeabilization
The primary mechanism of action for many cationic antimicrobial peptides, including likely this compound, involves the disruption of the bacterial cell membrane integrity. This process is driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).
Caption: Proposed mechanism of this compound action.
This membrane disruption leads to the formation of pores, causing leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. This rapid, membrane-targeting action is a key advantage of AMPs, as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Three new antimicrobial peptides from the scorpion Pandinus imperator [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
Application Notes and Protocols for Pantinin-2 Hemolytic Activity Assay using Human Erythrocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantinin-2 is an antimicrobial peptide derived from the venom of the emperor scorpion, Pandinus imperator.[1][2][3] Like many antimicrobial peptides, this compound exhibits activity against Gram-positive bacteria and fungi.[3][4] However, its potential therapeutic application is linked to its interaction with cell membranes, which can also lead to the lysis of eukaryotic cells, such as human erythrocytes (red blood cells). This hemolytic activity is a critical parameter to assess during the development of peptide-based drugs to ensure their safety and selectivity.[5][6] These application notes provide a detailed protocol for determining the hemolytic activity of this compound using a human erythrocyte-based assay.
Principle of the Assay
The hemolytic activity of this compound is quantified by measuring the amount of hemoglobin released from lysed erythrocytes.[5][7] A suspension of human red blood cells is incubated with varying concentrations of this compound. Upon membrane disruption by the peptide, hemoglobin is released into the supernatant. After pelleting the intact erythrocytes by centrifugation, the amount of hemoglobin in the supernatant is measured spectrophotometrically. The percentage of hemolysis is then calculated relative to a positive control (100% hemolysis) and a negative control (spontaneous hemolysis).[7][8][9]
Data Presentation
The hemolytic activity of this compound and its variants can be summarized for comparative analysis. The following table presents data on the hemolytic activity of this compound and a modified variant at specific concentrations.
| Peptide | Concentration (µM) | Hemolysis (%) |
| This compound (Pin2) | 25 | 91%[10][11] |
| Pin2 [GPG] variant | 25 | 30%[10][11] |
| Pin2[12] variant | 100 | 25%[1][11] |
| Pin2[13] variant | 100 | 0%[1][11] |
Experimental Protocols
Materials and Reagents
-
This compound peptide
-
Fresh human whole blood (with anticoagulant, e.g., EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100
-
96-well microtiter plates (flat-bottom)
-
Microcentrifuge tubes
-
Spectrophotometer (plate reader)
Preparation of Erythrocyte Suspension
-
Collect fresh human whole blood from a healthy donor into a tube containing an anticoagulant.
-
Transfer 1 mL of whole blood to a centrifuge tube.
-
Centrifuge at 500 x g for 10 minutes at room temperature.[8]
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the erythrocyte pellet in 5-10 mL of sterile PBS (pH 7.4).
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Repeat the washing step (5 and 6) two more times.[8]
-
After the final wash, resuspend the erythrocyte pellet in PBS to obtain a 2% (v/v) erythrocyte suspension.
Hemolytic Assay Procedure
-
Prepare serial dilutions of this compound in PBS. A suggested concentration range to test is 0.4 µM to 100 µM.[11]
-
In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.
-
Prepare control wells:
-
Negative Control (0% Hemolysis): 100 µL of PBS.
-
Positive Control (100% Hemolysis): 100 µL of 0.1% Triton X-100 in PBS.[8]
-
-
Add 100 µL of the 2% erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 1 hour.[9]
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the intact erythrocytes.[9]
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[8][9]
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.[6]
Data Analysis
Calculate the percentage of hemolysis for each this compound concentration using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Where:
-
Abssample is the absorbance of the wells with this compound.
-
Absnegative control is the absorbance of the wells with PBS only.
-
Abspositive control is the absorbance of the wells with Triton X-100.
The results can be plotted as a dose-response curve with this compound concentration on the x-axis and the percentage of hemolysis on the y-axis. From this curve, the HC50 (the concentration of peptide causing 50% hemolysis) can be determined.[13]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pacificsci.co.kr [pacificsci.co.kr]
- 6. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human erythrocyte hemolysis assay [bio-protocol.org]
- 9. haemoscan.com [haemoscan.com]
- 10. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 11. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Assessment of Pantinin-2 on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Summary
This document provides detailed application notes and protocols for assessing the cytotoxic effects of Pantinin-2, a peptide derived from scorpion venom, on mammalian cell lines. This compound has demonstrated selective toxicity towards tumor cells, suggesting its potential as a novel anticancer agent.[1] These guidelines outline a comprehensive suite of assays to quantify cell viability, membrane integrity, apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS) following treatment with this compound. The provided protocols are foundational for researchers investigating the therapeutic potential and mechanism of action of this compound.
Introduction to this compound
Pantinin peptides, originally isolated from the scorpion Pandinus imperator, have shown antimicrobial properties. Recent studies have expanded their bioactivity profile to include antitumor effects.[1] Specifically, this compound has been observed to be more effective against tumor cells compared to healthy fibroblasts, indicating a degree of cancer cell selectivity.[1] Preliminary findings suggest that this compound induces apoptosis in cancer cells, making it a compound of interest for further investigation in oncology drug discovery.[1] A thorough understanding of its cytotoxic mechanism is crucial for its development as a potential chemotherapeutic agent.
Principle of Cytotoxicity Assessment
The assessment of this compound's cytotoxicity involves a multi-faceted approach to characterize its impact on cell health. This includes:
-
Metabolic Activity: Measuring the metabolic activity of cells, which is often correlated with cell viability. The MTT assay is a standard colorimetric method for this purpose.[2]
-
Cell Membrane Integrity: Assessing the integrity of the plasma membrane, as its disruption is a hallmark of cell death. The Lactate (B86563) Dehydrogenase (LDH) assay is commonly used to measure the release of this cytosolic enzyme from damaged cells.
-
Apoptosis: Detecting programmed cell death, a key mechanism for eliminating damaged or cancerous cells. The Annexin V-FITC/Propidium (B1200493) Iodide (PI) assay is a widely used method to identify early and late-stage apoptotic cells.
-
Cell Cycle Analysis: Determining the effect of this compound on the progression of the cell cycle. This is typically analyzed by staining DNA with Propidium Iodide (PI) and using flow cytometry to quantify the percentage of cells in different phases (G0/G1, S, G2/M).
-
Reactive Oxygen Species (ROS) Production: Measuring the intracellular levels of ROS, as an imbalance in redox homeostasis can lead to oxidative stress and cell death. The DCFH-DA assay is a common method for detecting cellular ROS.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data from the described cytotoxicity assays. These tables are intended to serve as a template for presenting experimental results.
Table 1: IC50 Values of this compound on Various Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| MDA-MB-231 | Human Breast Adenocarcinoma | 25.3 |
| DU-145 | Human Prostate Adenocarcinoma | 38.7 |
| HCT116 | Human Colorectal Carcinoma | 45.1 |
| A549 | Human Lung Carcinoma | 52.9 |
| HGF-1 | Human Gingival Fibroblasts | > 100 |
Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (24h Treatment)
| This compound (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 10 | 80.4 ± 3.5 | 10.8 ± 1.5 | 8.8 ± 1.2 |
| 25 (IC50) | 48.7 ± 4.2 | 28.3 ± 2.9 | 23.0 ± 2.5 |
| 50 | 15.6 ± 2.8 | 45.1 ± 3.7 | 39.3 ± 3.1 |
Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound (24h)
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |
| 10 | 58.2 ± 3.3 | 25.1 ± 2.2 | 16.7 ± 1.8 |
| 25 (IC50) | 65.8 ± 4.0 | 15.3 ± 1.8 | 18.9 ± 2.1 |
| 50 | 72.1 ± 4.5 | 8.7 ± 1.3 | 19.2 ± 2.3 |
Table 4: Intracellular ROS Levels in MDA-MB-231 Cells Treated with this compound (6h)
| This compound (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 (Control) | 100 ± 8 |
| 10 | 185 ± 15 |
| 25 (IC50) | 350 ± 28 |
| 50 | 620 ± 45 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Mammalian cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Membrane Integrity Assay (LDH Assay)
This protocol measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Materials:
-
Treated cell culture supernatants
-
LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis solution provided in the kit 30 minutes before the end of the incubation period.
-
Background: Medium without cells.
-
-
At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL3 channel.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Treated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Treated cells
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
96-well black plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black plate with a clear bottom.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells under a fluorescence microscope.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative signaling pathways for this compound-induced apoptosis.
Caption: Logical flow of this compound's cytotoxic mechanism of action.
References
Application Notes and Protocols: Liposome Leakage Assay for Characterizing Pantinin-2 Membrane Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantinin-2 is a cationic, alpha-helical antimicrobial peptide identified from the venom of the scorpion Pandinus imperator. Like many antimicrobial peptides (AMPs), this compound exhibits activity against a range of pathogens, and its mechanism of action is believed to involve the disruption of microbial cell membranes. Understanding the interaction of this compound with lipid bilayers is crucial for its development as a potential therapeutic agent. Liposome (B1194612) leakage assays are a fundamental tool for characterizing the membrane-disrupting capabilities of molecules like this compound. These assays provide quantitative data on the extent and kinetics of membrane permeabilization, offering insights into the peptide's lytic efficiency and lipid selectivity. This document provides detailed protocols for performing liposome leakage assays to investigate the membrane interaction of this compound.
Principle of the Liposome Leakage Assay
The liposome leakage assay relies on the encapsulation of a fluorescent dye within liposomes at a concentration that leads to self-quenching. When the liposomes are intact, the fluorescence is low. Upon the addition of a membrane-disrupting agent such as this compound, the integrity of the liposomal membrane is compromised, leading to the release of the encapsulated dye into the surrounding buffer. This dilution relieves the self-quenching, resulting in a measurable increase in fluorescence intensity. The rate and extent of this fluorescence increase are directly proportional to the degree of membrane leakage. Two common fluorescent probes for this assay are calcein (B42510) and the ANTS/DPX system.
Data Presentation
The following table summarizes hypothetical quantitative data from a liposome leakage assay investigating the effect of this compound on liposomes of varying lipid compositions. This data illustrates the expected selectivity of this compound for anionic membranes, which is a common characteristic of antimicrobial peptides. Permeabilization assays have shown that anionic vesicles composed of POPG and POPS are more susceptible to lysis induced by Pantinin peptides compared to vesicles composed of POPC:Chol or POPC:POPE[1].
| Liposome Composition | This compound Concentration (µM) | Peptide-to-Lipid Ratio | Mean Percentage Leakage (%) | Standard Deviation (%) |
| POPC | 10 | 1:20 | 5.2 | 1.1 |
| POPC | 20 | 1:10 | 10.5 | 2.3 |
| POPC/Cholesterol (1:1) | 10 | 1:20 | 3.1 | 0.8 |
| POPC/Cholesterol (1:1) | 20 | 1:10 | 6.8 | 1.5 |
| POPG | 10 | 1:20 | 45.3 | 4.2 |
| POPG | 20 | 1:10 | 85.7 | 5.1 |
| POPC/POPG (3:1) | 10 | 1:20 | 25.1 | 3.5 |
| POPC/POPG (3:1) | 20 | 1:10 | 55.9 | 4.8 |
Note: This table presents illustrative data based on the known properties of Pantinin peptides and typical results from liposome leakage assays with other antimicrobial peptides. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Calcein Leakage Assay
This protocol describes the use of calcein, a fluorescent dye that self-quenches at high concentrations.
Materials:
-
This compound peptide
-
Phospholipids (B1166683) (e.g., POPC, POPG) in chloroform (B151607)
-
Calcein
-
Sephadex G-50 or similar size-exclusion chromatography column
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Triton X-100 (10% v/v solution)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Fluorometer
Methodology:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired phospholipids in chloroform in a round-bottom flask.
-
Evaporate the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a calcein solution (50-100 mM in HEPES buffer) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.
-
Extrude the liposome suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to produce large unilamellar vesicles (LUVs).
-
-
Removal of Unencapsulated Calcein:
-
Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a Sephadex G-50 column pre-equilibrated with HEPES buffer.
-
Collect the liposome-containing fractions, which will appear as a slightly turbid, colored band that elutes first.
-
-
Leakage Assay:
-
Dilute the purified calcein-loaded liposomes in HEPES buffer to a final lipid concentration of 200 µM in a fluorescence cuvette.
-
Record the baseline fluorescence (F₀) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
Add the desired concentration of this compound to the cuvette and immediately start recording the fluorescence intensity (F) over time until it reaches a plateau.
-
To determine the maximum fluorescence (F_max), add Triton X-100 to a final concentration of 1% (v/v) to completely lyse the liposomes and release all encapsulated calcein.
-
The percentage of leakage at a given time point (t) is calculated using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
-
Protocol 2: ANTS/DPX Leakage Assay
This protocol utilizes the fluorescent probe 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and its quencher p-xylene-bis-pyridinium bromide (DPX).
Materials:
-
This compound peptide
-
Phospholipids (e.g., POPC, POPG) in chloroform
-
ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid)
-
DPX (p-xylene-bis-pyridinium bromide)
-
Size-exclusion chromatography column (e.g., Sephadex G-75)
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Triton X-100 (10% v/v solution)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Fluorometer
Methodology:
-
Liposome Preparation:
-
Prepare the lipid film as described in Protocol 1.
-
Hydrate the lipid film with a solution containing 12.5 mM ANTS and 45 mM DPX in HEPES buffer.
-
Proceed with the freeze-thaw cycles and extrusion as described in Protocol 1 to form LUVs encapsulating the ANTS/DPX pair.
-
-
Removal of Unencapsulated ANTS/DPX:
-
Separate the liposomes from the free ANTS and DPX using a size-exclusion chromatography column pre-equilibrated with HEPES buffer.
-
-
Leakage Assay:
-
Dilute the purified ANTS/DPX-loaded liposomes in HEPES buffer to a final lipid concentration of 200 µM in a fluorescence cuvette.
-
Record the baseline fluorescence (F₀) at an excitation wavelength of 355 nm and an emission wavelength of 520 nm.
-
Add the desired concentration of this compound and monitor the increase in fluorescence (F) over time.
-
Determine the maximum fluorescence (F_max) by adding Triton X-100 to a final concentration of 1% (v/v).
-
Calculate the percentage of leakage using the same formula as in Protocol 1.
-
Visualizations
Experimental Workflow
Caption: Workflow for the liposome leakage assay.
Proposed Mechanism of this compound Action
Caption: Generalized mechanism of antimicrobial peptide action.
References
Application Note: Elucidating the Secondary Structure of Pantinin-2 using Circular Dichroism Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantinin-2 is a cationic, amphipathic α-helical peptide originally identified in the venom of the scorpion Pandinus imperator.[1][2] Like other antimicrobial peptides (AMPs), this compound has garnered interest for its potential therapeutic applications, including antimicrobial and anticancer activities.[2][3] The biological function of such peptides is intrinsically linked to their three-dimensional structure, particularly their ability to adopt specific secondary structures upon interacting with biological membranes. Circular Dichroism (CD) spectroscopy is a powerful and non-destructive technique widely used to investigate the secondary structure of peptides and proteins in solution.[4] This application note provides a detailed protocol for using CD spectroscopy to characterize the conformational properties of this compound.
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (typically 190-250 nm), the peptide backbone's amide bonds are the primary chromophores, and their spatial arrangement gives rise to distinct CD spectra for different secondary structures like α-helices, β-sheets, and random coils. This sensitivity allows for the qualitative and quantitative assessment of a peptide's conformational state under various environmental conditions. Studies have shown that this compound predominantly exists in a random coil conformation in aqueous solutions but transitions to an α-helical structure in membrane-mimetic environments, such as trifluoroethanol (TFE)/water mixtures. This conformational flexibility is crucial for its mechanism of action.
Experimental Protocols
This section details the methodology for determining the secondary structure of this compound using CD spectroscopy.
Materials and Reagents
-
Synthetic this compound peptide (lyophilized powder)
-
Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
Ultrapure water
-
Quartz cuvette with a 1 mm path length
-
CD Spectropolarimeter
Sample Preparation
-
Peptide Stock Solution: Prepare a stock solution of this compound in ultrapure water. The concentration should be accurately determined, as this is critical for calculating molar ellipticity. If the peptide contains aromatic residues, UV absorbance at 280 nm can be used for concentration determination; otherwise, quantitative amino acid analysis is recommended.
-
Working Solutions:
-
Aqueous Environment: Dilute the this compound stock solution with phosphate buffer to a final concentration suitable for CD analysis (typically 0.1-0.2 mg/mL).
-
Membrane-Mimetic Environment: Prepare a series of this compound solutions in phosphate buffer containing increasing concentrations of TFE (e.g., 10%, 30%, 50% v/v). TFE is known to promote the formation of secondary structures, particularly α-helices.
-
-
Blank Solutions: Prepare corresponding blank solutions for each experimental condition (i.e., phosphate buffer and phosphate buffer with the respective TFE concentrations) without the peptide. These will be used for baseline correction.
Instrumentation and Data Acquisition
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas supply (to purge the optical system).
-
Calibrate the instrument according to the manufacturer's instructions, often using a standard like camphor (B46023) sulfonic acid.
-
-
Parameter Setup: Set the data acquisition parameters. Typical parameters for peptide secondary structure analysis are as follows:
-
Wavelength Range: 190 nm to 260 nm
-
Data Pitch (Step Size): 0.5 nm or 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time/Integration Time: 1 s or 2 s
-
Accumulations (Scans): 3-5 scans to improve the signal-to-noise ratio
-
-
Data Collection:
-
Record the spectrum of the blank solution first.
-
Rinse the cuvette thoroughly with ultrapure water and then with the peptide sample solution before filling it with the sample.
-
Record the spectrum of the this compound solution.
-
Repeat for all experimental conditions.
-
Data Processing and Analysis
-
Baseline Subtraction: Subtract the corresponding blank spectrum from each peptide spectrum.
-
Conversion to Molar Ellipticity: Convert the raw CD data (typically in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation:
[θ] = (θ * 100 * MRW) / (c * l)
Where:
-
θ is the observed ellipticity in degrees.
-
MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).
-
c is the peptide concentration in mg/mL.
-
l is the path length of the cuvette in cm.
-
-
Secondary Structure Deconvolution: Use deconvolution software (e.g., CONTIN, SELCON, CDSSTR) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the processed CD spectra.
Data Presentation
The following table summarizes representative quantitative data for the secondary structure of this compound in different solvent environments, as determined by CD spectroscopy and subsequent deconvolution analysis.
| Solvent Condition | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |
| 10 mM Phosphate Buffer (pH 7.4) | ~5-10 | ~0-5 | ~10-15 | ~70-85 |
| + 30% TFE (v/v) | ~40-50 | ~0-5 | ~5-10 | ~35-45 |
| + 50% TFE (v/v) | ~60-75 | ~0-5 | ~5-10 | ~15-25 |
Note: The data presented in this table are illustrative and based on qualitative descriptions of this compound's structural behavior. Actual percentages will vary depending on the specific experimental conditions and the deconvolution algorithm used.
Visualizations
Caption: Experimental workflow for this compound secondary structure analysis.
Caption: Logic of secondary structure determination from CD data.
Conclusion
Circular Dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of peptides like this compound. The provided protocol offers a robust framework for investigating the conformational changes of this compound in response to its environment. The transition from a predominantly random coil structure in aqueous solution to an α-helical conformation in a membrane-mimetic environment, as revealed by CD, is a key piece of information for understanding its biological activity and for the rational design of peptide-based therapeutics. This application note serves as a comprehensive guide for researchers and drug development professionals aiming to utilize CD spectroscopy for the structural analysis of this compound and other similar peptides.
References
- 1. Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing Novel Antimicrobial Agents Based on Pantinin-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pantinin-2 as a template for the rational design of novel antimicrobial peptides (AMPs) with improved therapeutic indices. The following sections detail the background, key design principles, and detailed experimental protocols for the synthesis, characterization, and evaluation of this compound analogs.
Introduction to this compound
This compound is a 13-amino acid antimicrobial peptide isolated from the venom of the emperor scorpion, Pandinus imperator.[1][2] It is a cationic, amphipathic peptide that adopts an α-helical structure and exhibits potent activity against Gram-positive bacteria and some fungi.[1][3] However, its therapeutic potential is limited by its significant hemolytic activity against human red blood cells.[4] The primary amino acid sequence of this compound is IFGAIWKGISSLL-NH₂.
The mechanism of action of this compound is believed to involve the disruption of bacterial cell membranes, a common trait among many AMPs. Its hemolytic activity has been linked to a structural "kink" induced by a proline residue, which facilitates pore formation in erythrocyte membranes. This understanding of its structure-activity relationship provides a solid foundation for designing analogs with reduced toxicity and enhanced antimicrobial specificity.
Design Principles for this compound Analogs
The primary goal in designing novel antimicrobial agents based on this compound is to decouple its antimicrobial and hemolytic activities. This can be achieved by modulating key physicochemical properties such as hydrophobicity, charge, and secondary structure.
Key strategies for modifying this compound include:
-
Substitution of Proline: Replacing the proline residue is a critical step in reducing hemolytic activity. Glycine is an effective substitute as it can disrupt the rigid kink structure associated with hemolysis.
-
Modulation of Hydrophobicity: The overall hydrophobicity of the peptide can be fine-tuned by substituting amino acids. Reducing hydrophobicity can decrease hemolytic activity, but excessive reduction may also diminish antimicrobial potency.
-
Charge Optimization: Increasing the net positive charge can enhance the initial electrostatic attraction to negatively charged bacterial membranes, potentially improving antimicrobial activity while having a lesser impact on the more neutral mammalian cell membranes.
-
Peptide Truncation: Creating shorter versions of the peptide can reduce manufacturing costs and may also affect activity and toxicity profiles.
Data Summary: this compound and its Analogs
The following tables summarize the antimicrobial and hemolytic activities of this compound and its rationally designed variants. This data provides a clear comparison of the effects of specific amino acid substitutions on the peptides' biological functions.
Table 1: Antimicrobial Activity (MIC in µM) of this compound and its Variants
| Peptide | E. coli (MHA) | S. aureus (MHA) | E. coli (MHB) | S. aureus (MHB) |
| This compound (Pin2) | 18.8 | 37.5 | 12.5 | 12.5 |
| Pin2 [G] | 12.5 | 12.5 | 12.5 | 12.5 |
| Pin2 [GPG] | 25 | 25 | 12.5 | 12.5 |
| Pin2 | 25 | >300 | 25 | >25 |
| Pin2 | 25 | 80 | >25 | >25 |
MHA: Mueller-Hinton Agar; MHB: Mueller-Hinton Broth
Table 2: Hemolytic Activity of this compound and its Variants
| Peptide | Hemolytic Activity (IC50 in µM) |
| This compound (Pin2) | 3.3 |
| Pin2 [G] | 1.4 |
| Pin2 [GPG] | 46.6 |
| Pin2 | 418.4 |
| Pin2 | No observable hemolysis at 100 µM |
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of this compound analogs.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Milli-Q water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a solution of acetonitrile and water.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized peptides.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Peptide stock solutions
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacteria into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Bacterial Suspension Standardization: Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: Hemolysis Assay
This protocol is used to assess the cytotoxicity of the peptides against human red blood cells.
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Sterile 96-well microtiter plates
-
Peptide stock solutions
-
Triton X-100 (1% v/v in PBS)
-
Spectrophotometer
Procedure:
-
hRBC Preparation: Wash fresh hRBCs three times with PBS by centrifugation. Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in PBS in the 96-well plate.
-
Assay Setup: Add the hRBC suspension to each well containing the peptide dilutions. Include a negative control (hRBCs in PBS) and a positive control (hRBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact hRBCs.
-
Hemoglobin Release Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the amount of released hemoglobin.
-
Calculation of Percent Hemolysis:
-
% Hemolysis = [(Abs_peptide - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
-
IC50 Determination: The IC50 is the peptide concentration that causes 50% hemolysis.
Protocol 4: Bacterial Membrane Permeabilization Assay
This protocol uses the fluorescent dye Propidium Iodide (PI) to assess the ability of peptides to permeabilize the bacterial inner membrane.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
PBS
-
Propidium Iodide (PI) stock solution
-
Peptide stock solutions
-
Fluorometer
Procedure:
-
Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in PBS to a standardized optical density.
-
Assay Setup: Add the bacterial suspension to a cuvette or 96-well black plate.
-
PI Addition: Add PI to the bacterial suspension to a final concentration of 10 µM and incubate for 5 minutes in the dark.
-
Baseline Fluorescence: Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).
-
Peptide Addition: Add the peptide to the cuvette at the desired concentration and immediately start recording the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence intensity indicates that the peptide has permeabilized the bacterial membrane, allowing PI to enter and bind to intracellular nucleic acids.
Visualizations
Signaling and Experimental Workflows
The following diagrams illustrate key conceptual and experimental workflows in the design and evaluation of this compound analogs.
References
- 1. Three new antimicrobial peptides from the scorpion Pandinus imperator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - SB PEPTIDE [sb-peptide.com]
- 3. Pantinin-Derived Peptides against Veterinary Herpesviruses: Activity and Structural Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
Pantinin-2: Application Notes and Protocols for Combating Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Pantinin-2, a cationic antimicrobial peptide originally isolated from the venom of the scorpion Pandinus imperator, has demonstrated significant potential in combating a range of bacteria, including multidrug-resistant strains. This document provides detailed application notes, quantitative data summaries, and experimental protocols relevant to the investigation of this compound and its synthetic variants as potential therapeutics against antibiotic-resistant bacteria.
Application Notes
This compound and its analogues are alpha-helical peptides that exert their antimicrobial effect primarily through membrane disruption. Their cationic nature facilitates interaction with the negatively charged components of bacterial membranes, leading to permeabilization and subsequent cell death. Research has focused on synthetic modifications of the native this compound sequence to enhance its therapeutic index by reducing hemolytic activity against mammalian erythrocytes while maintaining or improving its antibacterial potency.
Key applications and findings include:
-
Activity against Gram-Positive and Gram-Negative Bacteria: this compound and its variants have shown efficacy against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)[1][2].
-
Potent Antitubercular Activity: Notably, synthetic variants of this compound have exhibited potent activity against Mycobacterium tuberculosis, including a multidrug-resistant (MDR) strain resistant to isoniazid (B1672263) and rifampicin. Some short synthetic variants have demonstrated better activity at molar concentrations against MDR M. tuberculosis than conventional antibiotics like ethambutol (B1671381) and rifampicin[1][3].
-
Reduced Hemolytic Activity in Synthetic Variants: The native this compound peptide displays significant hemolytic activity. However, synthetic variants have been engineered to reduce this toxicity. For instance, the Pin2[4] variant showed no hemolytic effect at concentrations as high as 100 µM, while the Pin2[5] variant exhibited only 25% hemolysis at the same concentration[1][3]. This highlights the potential for developing safer, clinically viable derivatives.
-
Mechanism of Action: The primary mechanism of action is the permeabilization of the bacterial cell membrane. This direct, physical mechanism is considered less likely to induce resistance compared to antibiotics that target specific metabolic pathways[6][7].
Data Presentation
The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of this compound and its synthetic variants.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Variants against various Bacterial Strains
| Peptide | Target Organism | MIC (µM) | Reference(s) |
| Pin2 | S. aureus | 37.5 | [2] |
| E. coli | 18.8 | [2] | |
| Pin2 [G] | S. aureus | 12.5 | [2] |
| E. coli | 12.5 | [2] | |
| Pin2 [GPG] | S. aureus | 25 | [2] |
| E. coli | 25 | [2] | |
| Pin2[5] | S. aureus | >300 | [2] |
| E. coli | 25 | [2] | |
| Pin2[4] | S. aureus | 80 | [2] |
| E. coli | 25 | [2] | |
| Pin2 | M. tuberculosis H37Rv | 30.0 | [1] |
| M. tuberculosis MDR | 33.0 | [1] | |
| Pin2 [G] | M. tuberculosis H37Rv | 25.0 | [1] |
| M. tuberculosis MDR | 27.0 | [1] | |
| Pin2 [GPG] | M. tuberculosis H37Rv | 25.0 | [1] |
| M. tuberculosis MDR | 27.0 | [1] | |
| Pin2[5] | M. tuberculosis H37Rv | 11.9 | [1] |
| M. tuberculosis MDR | 6.0 | [1] | |
| Pin2[4] | M. tuberculosis H37Rv | 11.6 | [1] |
| M. tuberculosis MDR | 14.8 | [1] |
Table 2: Hemolytic Activity of this compound and its Variants
| Peptide | Concentration (µM) | Hemolysis (%) | Reference(s) |
| Pin2 | 25 | 91 | [1] |
| Pin2 [G] | 25 | 100 | [1] |
| Pin2 [GPG] | 25 | 30 | [1] |
| Pin2[5] | 25 | 0 | [1] |
| 100 | 25 | [1][3] | |
| Pin2[4] | 25 | 0 | [1] |
| 100 | 0 | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are standard protocols and may require optimization for specific laboratory conditions and bacterial strains.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol is adapted from standard microbiology procedures.
Materials:
-
This compound or its synthetic variants
-
Test bacterial strains (e.g., S. aureus, E. coli, M. tuberculosis)
-
Cation-adjusted Mueller-Hinton Broth (MHB) for most bacteria; Middlebrook 7H9 broth with OADC enrichment for M. tuberculosis.
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of the appropriate broth. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Peptide Dilutions: a. Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the peptide stock solution in the appropriate sterile broth in a separate 96-well plate or in tubes to obtain a range of concentrations.
-
Assay Procedure: a. Add 50 µL of the appropriate sterile broth to each well of a 96-well microtiter plate. b. Add 50 µL of each peptide dilution to the corresponding wells, resulting in a final volume of 100 µL per well. c. Add 50 µL of the diluted bacterial suspension to each well. d. Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate. e. Incubate the plate at 37°C for 18-24 hours (for M. tuberculosis, incubation may be longer, typically 7-14 days).
-
Reading and Interpretation: a. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the organism. b. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Hemolysis Assay
This protocol assesses the lytic activity of this compound against red blood cells.
Materials:
-
This compound or its synthetic variants
-
Freshly drawn human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
Sterile microcentrifuge tubes
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Red Blood Cells: a. Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant and buffy coat. c. Wash the RBC pellet with 3-5 volumes of cold PBS and centrifuge again. Repeat this step three times. d. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Assay Procedure: a. Prepare serial dilutions of the peptide in PBS in microcentrifuge tubes. b. Add 100 µL of the 2% RBC suspension to 100 µL of each peptide dilution. c. For the positive control, add 100 µL of the 2% RBC suspension to 100 µL of 1% Triton X-100. d. For the negative control (0% hemolysis), add 100 µL of the 2% RBC suspension to 100 µL of PBS. e. Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
Measurement and Calculation: a. Centrifuge the tubes at 1,000 x g for 5 minutes. b. Carefully transfer 100 µL of the supernatant to a new 96-well plate. c. Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin. d. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Mechanism of Action: Membrane Permeabilization
The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. While the exact model (e.g., toroidal pore, barrel-stave, or carpet model) is a subject of ongoing research for many antimicrobial peptides, the general mechanism involves the electrostatic attraction of the cationic peptide to the anionic bacterial membrane, followed by insertion into the lipid bilayer, leading to pore formation and leakage of intracellular contents.
Caption: Proposed mechanism of action of this compound against bacteria.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 2. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of antibacterial and hemolytic activity of synthetic pandinin 2 variants and their inhibition against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designed Multifunctional Peptides for Intracellular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magainin 2-derived stapled peptides derived with the ability to deliver pDNA, mRNA, and siRNA into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antiviral Efficacy Testing of Pantinin-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro antiviral efficacy of Pantinin-2, a peptide derived from the venom of the scorpion Pandinus imperator. The protocols outlined below are based on established methodologies for evaluating antiviral compounds and are supplemented with specific findings related to this compound's activity against enveloped viruses, such as bovine herpesvirus 1 (BoHV-1) and caprine herpesvirus 1 (CpHV-1).
Quantitative Antiviral and Cytotoxicity Data
The antiviral efficacy and cytotoxic potential of this compound have been evaluated against MDBK (Madin-Darby Bovine Kidney) cells. The following table summarizes the key quantitative data, providing a clear comparison of its activity under different experimental conditions.
| Parameter | This compound (µM) | Pantinin-1 (µM) | Description |
| CC50 | >200 | ~150 | 50% Cytotoxicity Concentration, the concentration at which 50% of MDBK cells are killed. |
| IC50 (Co-treatment) | 6.6 (BoHV-1) | 10 (BoHV-1) | 50% Inhibitory Concentration when the peptide and virus are added to the cells simultaneously. |
| IC50 (Virus Pre-treatment) | 3.9 (BoHV-1) | 5.2 (BoHV-1) | 50% Inhibitory Concentration when the virus is pre-incubated with the peptide before infection. |
| IC50 (Viral Entry Assay) | 7.9 (BoHV-1) | 39.8 (BoHV-1) | 50% Inhibitory Concentration in an assay specifically measuring the inhibition of viral entry into the host cell. |
| IC50 (Plaque Reduction) | 6.1 (CpHV-1) | 30.4 (CpHV-1) | 50% Inhibitory Concentration determined by a plaque reduction assay. |
Data extracted from a study on the antiviral properties of pantinin peptides against veterinary herpesviruses.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for testing this compound against other enveloped viruses.
Cell Culture and Virus Propagation
-
Cell Line: Madin-Darby Bovine Kidney (MDBK) cells are suitable for assays involving BoHV-1 and CpHV-1. Other cell lines susceptible to the virus of interest should be used accordingly.
-
Culture Medium: Maintain MDBK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.
-
Virus Stocks: Propagate BoHV-1 and CpHV-1 in MDBK cells. Titer the virus stocks using a standard plaque assay to determine the plaque-forming units per milliliter (PFU/mL).
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed MDBK cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a positive control and cells treated with a cytotoxic agent (e.g., 100% DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Antiviral Activity Assays
This assay assesses the antiviral effect of this compound when it is present during the initial infection.
-
Cell Seeding: Seed MDBK cells in a 96-well plate as described for the cytotoxicity assay.
-
Infection and Treatment: Simultaneously add the virus (at a predetermined multiplicity of infection, MOI) and serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of Viral Inhibition: Assess cell viability using the MTT assay as described above.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
This assay determines if this compound has a direct virucidal effect.
-
Pre-incubation: Mix the virus suspension with serial dilutions of this compound and incubate for 1 hour at 37°C.
-
Infection: Add the virus-peptide mixture to the MDBK cells in a 96-well plate.
-
Incubation and Analysis: Follow steps 3-5 from the co-treatment assay protocol.
This assay provides a more direct measure of the inhibition of infectious virus particle production.
-
Cell Seeding: Seed MDBK cells in 6-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with a virus suspension that will produce approximately 100 plaques per well.
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and serial dilutions of this compound.
-
Incubation: Incubate the plates for 3-5 days at 37°C.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: Calculate the IC50 as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Visualizations
Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for in vitro antiviral testing of this compound.
Proposed Mechanism of Action of this compound
The antiviral activity of this compound is believed to involve direct interaction with the viral envelope, thereby inhibiting viral attachment and entry into the host cell.[1] This is supported by the increased efficacy observed in virus pre-treatment assays.[1]
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Synthetic Pantinin-2 for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of synthetic Pantinin-2 for use in bioassays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving my lyophilized synthetic this compound. What is the recommended first step?
A1: Before attempting to dissolve the entire sample of your valuable peptide, it is highly recommended to test the solubility of a small aliquot first.[1][2][3] This will prevent the loss of your entire stock if the chosen solvent is not optimal. Always allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture uptake.[1] For an initial attempt with a new peptide, sterile, distilled water is a common starting point, especially for short peptides. However, given that this compound is a relatively hydrophobic peptide, it may not readily dissolve in water alone.
Q2: My synthetic this compound did not dissolve in water. What type of solvent should I try next?
A2: Since this compound is a hydrophobic peptide, using an organic solvent is the recommended next step. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for hydrophobic peptides due to its strong solubilizing properties and general compatibility with many biological assays at low concentrations. Alternatives to DMSO include dimethylformamide (DMF), acetonitrile (B52724) (ACN), methanol, ethanol, or isopropanol. It is crucial to first dissolve the peptide completely in a small amount of the organic solvent before slowly adding the aqueous buffer.
Q3: What is the best practice for diluting the this compound stock solution from an organic solvent into my aqueous assay buffer?
A3: To avoid precipitation when diluting your this compound stock, you should add the concentrated peptide solution drop-by-drop to your gently vortexing or stirring aqueous buffer. This slow addition prevents the formation of localized high concentrations of the peptide that can lead to aggregation and precipitation.
Q4: Can adjusting the pH of the buffer help with this compound solubility?
A4: Yes, adjusting the pH can significantly improve peptide solubility. First, you need to determine the theoretical net charge of this compound at a neutral pH.
-
For basic peptides (net positive charge): Dissolving in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.
-
For acidic peptides (net negative charge): Using a slightly basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) can be effective.
Since the exact sequence and modifications of your synthetic this compound can affect its isoelectric point (pI), testing solubility in buffers with different pH values (e.g., one pH unit above and below the pI) can help identify the optimal condition.
Q5: Are there any additives that can help solubilize my this compound if it forms gels or aggregates?
A5: In cases of severe aggregation or gel formation, chaotropic agents like 6 M guanidinium (B1211019) hydrochloride or 8 M urea (B33335) can be used to disrupt the hydrogen bonds causing the aggregation. However, these are denaturing agents and may interfere with your biological assay, so their compatibility must be carefully evaluated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lyophilized this compound powder will not dissolve in aqueous buffer. | This compound is a hydrophobic peptide. | 1. Attempt to dissolve a small aliquot in a minimal amount of an organic solvent such as DMSO or DMF. 2. Once fully dissolved, slowly add the aqueous buffer to the desired concentration while vortexing. |
| This compound precipitates out of solution when the organic stock is diluted with aqueous buffer. | The solubility limit of this compound in the final buffer concentration has been exceeded. | 1. Decrease the final concentration of the peptide in the aqueous buffer. 2. Increase the percentage of the organic co-solvent in the final solution, ensuring it is compatible with your bioassay (typically ≤1% DMSO). 3. Lyophilize the precipitated peptide and attempt to redissolve it at a lower concentration. |
| The this compound solution appears cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | 1. Sonicate the solution in a water bath for short intervals to aid dissolution. 2. Gently warm the solution, but be cautious as excessive heat can degrade the peptide. 3. Centrifuge the solution to pellet any undissolved particles before use. |
| This compound solubility is still poor despite using organic solvents. | The peptide may have a strong tendency to aggregate due to its sequence and secondary structure. | 1. Test solubility in different pH buffers. 2. Consider the use of chaotropic agents like 6 M guanidinium hydrochloride or 8 M urea as a last resort, and verify their compatibility with your assay. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Synthetic this compound
-
Preparation: Allow the lyophilized this compound vial to warm to room temperature before opening.
-
Initial Solubility Test: Weigh a small, known amount of the peptide (e.g., 0.1 mg) and attempt to dissolve it in a small volume of sterile distilled water. Vortex briefly.
-
Organic Solvent Dissolution: If the peptide does not dissolve in water, add a minimal volume (e.g., 10-20 µL) of 100% DMSO to the dry peptide. Vortex until the peptide is completely dissolved. The solution should be clear.
-
Aqueous Dilution: While gently vortexing, slowly add your desired aqueous buffer (e.g., PBS) to the concentrated DMSO stock solution in a drop-wise manner until the final desired concentration is reached.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your bioassay. If it becomes cloudy, the solubility limit has been exceeded.
Protocol 2: pH Adjustment for Improving Solubility
-
Determine Peptide Charge: Calculate the theoretical net charge of your synthetic this compound at pH 7.
-
Acidic Peptide (Net Negative Charge): If the peptide is acidic, attempt to dissolve it in a small volume of a basic buffer (e.g., PBS pH 7.4 or higher) or add a small amount of 0.1% ammonium hydroxide.
-
Basic Peptide (Net Positive Charge): If the peptide is basic, try dissolving it in a small volume of an acidic solution (e.g., 10% acetic acid).
-
Dilution: Once dissolved, slowly dilute with your final assay buffer, ensuring the final pH is compatible with your experimental conditions.
Visualizations
Caption: Workflow for improving this compound solubility.
Caption: Hypothetical signaling pathway for this compound induced apoptosis.
References
How to prevent aggregation of Pantinin-2 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pantinin-2. The following information is designed to help prevent and troubleshoot aggregation issues in solution.
Troubleshooting Guide
Problem: this compound precipitates out of solution upon dissolution or during an experiment.
Possible Cause 1: Suboptimal pH of the Solution
Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[1] Aggregation can occur if the pH of the solution is close to the pI of this compound.
Solution:
-
Adjust the pH: Modify the pH of your buffer to be at least 1-2 units away from the pI of this compound.[1]
-
If this compound is an acidic peptide (net negative charge), dissolve it in a basic buffer (pH > pI).
-
If this compound is a basic peptide (net positive charge), dissolve it in an acidic buffer (pH < pI).[2]
-
-
Initial Solubilization: For peptides with a net positive charge, a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can be used for initial dissolution before dilution in the final buffer.[2][3] For peptides with a net negative charge, 10% ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate can be used.[2]
Possible Cause 2: High Hydrophobicity of this compound
This compound is a hydrophobic peptide, meaning it has a high proportion of nonpolar amino acid residues.[2] Such peptides have a tendency to aggregate in aqueous solutions to minimize their interaction with water.
Solution:
-
Use of Organic Solvents: Initially dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile.[2][4] Subsequently, slowly add the aqueous buffer to the desired final concentration while vortexing.[3][4] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.[2]
-
Sonication: Brief periods of sonication can aid in the dissolution of hydrophobic peptides and minimize aggregation.[2][4] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and to keep the sample on ice to prevent heating.[2]
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before dissolving this compound?
Before attempting to dissolve lyophilized this compound powder, it is recommended to:
-
Centrifuge the vial: Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]
-
Equilibrate to room temperature: Allow the vial to warm to room temperature before opening to avoid condensation.[2]
-
Calculate the net charge: Determine the theoretical net charge of this compound at neutral pH to select an appropriate initial solvent (acidic or basic).[2]
Q2: Can I use excipients to prevent this compound aggregation?
Yes, several types of excipients can be used to improve the stability of this compound in solution.[5][6]
| Excipient Type | Examples | Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol (B35011) | 5-10% (w/v) | Preferential exclusion, leading to increased hydration of the peptide.[7] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.01-0.1% (v/v) | Reduce surface-induced aggregation and can solubilize aggregates.[8] |
| Amino Acids | Arginine, Glycine, Histidine | 50-250 mM | Can suppress aggregation by various mechanisms, including preferential exclusion and direct interaction.[6][9] |
| Salts | Sodium Chloride (NaCl), Potassium Chloride (KCl) | 50-150 mM | Can screen electrostatic interactions that may lead to aggregation.[5][8] However, high salt concentrations can sometimes promote aggregation, so optimization is necessary.[10] |
Q3: How does temperature affect this compound aggregation?
Temperature can have a significant impact on the stability of this compound.[11][12]
-
Increased Temperature: Higher temperatures generally increase the rate of chemical degradation and can promote aggregation by increasing molecular motion and exposing hydrophobic regions.[11][13]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation due to the formation of ice-water interfaces.[1] It is advisable to aliquot this compound solutions and store them at -80°C to minimize freeze-thaw cycles.[1] The use of a cryoprotectant like glycerol can also help.[1]
Q4: How can I monitor the aggregation of this compound in my solution?
Several techniques can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitates.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Thioflavin T (ThT) Fluorescence Assay: This dye specifically binds to amyloid-like fibrils, resulting in a significant increase in fluorescence intensity, which is a common method to monitor the kinetics of fibril formation.[14]
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from aggregates of different sizes.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.
Experimental Protocols
Protocol 1: Solubility Testing of this compound
Objective: To determine the optimal solvent and pH for dissolving this compound.
Materials:
-
Lyophilized this compound
-
Deionized water
-
0.1% Acetic Acid
-
0.1% Ammonium Hydroxide
-
DMSO
-
A range of buffers (e.g., acetate, phosphate (B84403), tris) at different pH values (e.g., pH 4, 5, 6, 7, 8, 9)
-
Microcentrifuge tubes
-
Vortexer
-
Sonicator
Procedure:
-
Aliquot a small, equal amount of lyophilized this compound into several microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 100 µL) of a different test solvent (water, acidic solution, basic solution, or different pH buffers).
-
For a separate set of tubes, first add a small volume of DMSO (e.g., 10 µL) to dissolve the peptide, and then add 90 µL of the various aqueous buffers.
-
Vortex each tube for 30 seconds.
-
If the peptide is not fully dissolved, sonicate for 3 cycles of 10 seconds on ice.
-
Visually inspect each tube for clarity.
-
Quantify the concentration of the dissolved peptide in the supernatant of the clear solutions using a spectrophotometer at 280 nm (if the peptide contains Trp or Tyr residues) or by a peptide quantification assay.
Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Assay
Objective: To monitor the kinetics of this compound fibril formation under specific conditions.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare the this compound solution at the desired concentration in the assay buffer.
-
In a 96-well plate, add the this compound solution to multiple wells.
-
Add ThT from the stock solution to each well to a final concentration of 10-20 µM.
-
Include control wells containing only the buffer and ThT.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics. A sigmoidal curve is characteristic of amyloid fibril formation.[14]
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. scispace.com [scispace.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pantinin-2 Concentration for Antimicrobial Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of Pantinin-2 in antimicrobial assays. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and accurate determination of this compound's antimicrobial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an antimicrobial assay?
A common starting point for antimicrobial peptides (AMPs) like this compound is to test a broad concentration range, typically from 0.4 µM to over 100 µM, using serial two-fold dilutions.[1] Published data on this compound and its variants show effective concentrations (MIC values) in the range of 12.5 µM to 37.5 µM against bacteria such as E. coli and S. aureus.[2][3]
Q2: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound. What are the potential causes?
High variability in MIC values is a frequent issue in antimicrobial peptide assays and can stem from several factors:
-
Inoculum Density: The concentration of the bacterial inoculum can significantly influence the MIC. It is crucial to standardize the bacterial growth phase and concentration (e.g., using optical density at 600 nm) for every experiment.[1]
-
Peptide Adsorption: Cationic peptides like this compound can adhere to the surfaces of standard polystyrene microtiter plates, which reduces the effective peptide concentration and can lead to inaccurately high MIC values.[4] Using low-binding materials, such as polypropylene (B1209903) plates, is highly recommended.
-
Media Composition: The components of the growth medium, such as high salt concentrations, can interfere with the activity of cationic AMPs. It is important to use standardized media like cation-adjusted Mueller-Hinton Broth (MHB) or to test activity in a medium that better reflects physiological conditions.
-
Peptide Stability and Solubility: Ensure that your this compound stock is properly stored, ideally in lyophilized form at -20°C or -80°C. When preparing solutions, test for solubility in the assay buffer. For peptides that are difficult to dissolve, a small amount of an appropriate solvent like sterile water, dilute acetic acid, or DMSO can be used for the initial stock, ensuring it is sufficiently diluted in the final assay to prevent solvent-induced effects.
Q3: How can I differentiate between the bacteriostatic and bactericidal activity of this compound?
To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, you should perform a Minimum Bactericidal Concentration (MBC) assay after determining the MIC. The MBC is the lowest concentration of the peptide that kills 99.9% of the initial bacterial inoculum.
Q4: this compound is reported to have hemolytic activity. How can I assess its toxicity to mammalian cells?
It is crucial to evaluate the hemolytic activity of this compound to determine its therapeutic potential. A standard hemolysis assay involves incubating serial dilutions of the peptide with a suspension of red blood cells and measuring the release of hemoglobin. This helps in determining the concentration at which this compound is toxic to mammalian cells and allows for the calculation of a therapeutic index.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No antimicrobial activity observed | Incorrect Peptide Synthesis or Purity: The synthesized peptide may have an incorrect amino acid sequence or low purity. | Verify the peptide's sequence, purity (e.g., via HPLC), and confirm any necessary post-translational modifications like C-terminal amidation. |
| Peptide Degradation: The peptide may have degraded due to improper storage. | Store lyophilized peptides at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution. | |
| Inappropriate Assay Method: The chosen assay may not be suitable for this type of peptide. | A broth microdilution assay is generally more reliable for determining the MIC of peptides than a disk diffusion assay. | |
| Inconsistent MIC Values | Variable Inoculum: The starting concentration of bacteria is not consistent between experiments. | Standardize the bacterial inoculum using McFarland standards or by measuring the optical density at 600 nm (OD600). |
| Evaporation from Wells: Evaporation from the outer wells of the microtiter plate can concentrate the peptide and media components. | Use sealing films on the plates during incubation and consider not using the outermost wells for critical measurements. | |
| Subjective Endpoint Reading: Visual determination of the MIC can be subjective. | Use a consistent reading method, such as having the same person read the plates or using a microplate reader to measure optical density. | |
| Peptide appears to lose activity in solution | Proteolytic Degradation: Proteases in the experimental medium or secreted by the bacteria could be degrading the peptide. | Consider using protease inhibitors if they do not interfere with the assay, or use peptide variants designed for enhanced stability. |
| Adsorption to Labware: The peptide may be binding to pipette tips and tubes. | Pre-coat labware with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Variants
| Peptide | Target Microorganism | Assay Medium | MIC (µM) | Reference |
| Parental Pin2 | S. aureus | Mueller-Hinton Agar (MHA) | 37.5 | |
| E. coli | Mueller-Hinton Agar (MHA) | 18.8 | ||
| Pin2 [G] | S. aureus | Mueller-Hinton Agar (MHA) | 12.5 | |
| E. coli | Mueller-Hinton Agar (MHA) | 12.5 | ||
| S. aureus | Mueller-Hinton Broth (MHB) | 12.5 | ||
| E. coli | Mueller-Hinton Broth (MHB) | 12.5 | ||
| Pin2 [GPG] | S. aureus | Mueller-Hinton Agar (MHA) | 25 | |
| E. coli | Mueller-Hinton Agar (MHA) | 25 | ||
| S. aureus | Mueller-Hinton Broth (MHB) | 12.5 | ||
| E. coli | Mueller-Hinton Broth (MHB) | 12.5 | ||
| Pin2 | S. aureus | Mueller-Hinton Agar (MHA) | >300 | |
| E. coli | Mueller-Hinton Agar (MHA) | >300 | ||
| S. aureus | Mueller-Hinton Broth (MHB) | 25 (bacteriostatic) | ||
| E. coli | Mueller-Hinton Broth (MHB) | 25 | ||
| Pin2 | S. aureus | Mueller-Hinton Agar (MHA) | 80 | |
| E. coli | Mueller-Hinton Agar (MHA) | 80 | ||
| S. aureus | Mueller-Hinton Broth (MHB) | 25 | ||
| E. coli | Mueller-Hinton Broth (MHB) | 25 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.
Materials:
-
This compound peptide
-
Test bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates
-
Sterile deionized water or 0.01% acetic acid
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well polypropylene plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria in medium without peptide) and a negative control (medium only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a continuation of the MIC assay to determine the bactericidal activity of this compound.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL).
-
-
Plating and Incubation:
-
Spread the aliquot onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determine MBC:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
-
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action for this compound on bacterial membranes.
References
Reducing Pantinin-2 hemolytic activity while maintaining efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the reduction of Pantinin-2 (Pin2) hemolytic activity while maintaining its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hemolytic activity a concern?
A1: this compound (Pin2) is a 24-residue antimicrobial peptide originally isolated from the venom of the African scorpion Pandinus imperator.[1] It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.[1] However, at similar concentrations to its antimicrobial action, Pin2 also demonstrates significant hemolytic activity, meaning it can rupture red blood cells.[1] This cytotoxicity is a major obstacle to its development as a therapeutic agent.
Q2: What is the structural basis for this compound's high hemolytic activity?
A2: The high hemolytic activity of Pin2 is linked to a proline residue at position 14 (Pro14). This residue induces a "kink" in the peptide's α-helical structure, which is associated with its pore-forming activity on the membranes of human erythrocytes.[1][2][3]
Q3: What are the primary strategies for reducing the hemolytic activity of this compound?
A3: The main strategies focus on modifying the primary structure of the peptide to disrupt the structural features responsible for hemolysis. These include:
-
Amino Acid Substitution: Replacing the central proline (Pro14) with other residues like glycine (B1666218).[1][2][3]
-
Flanking Insertions: Adding residues, such as glycine, on either side of the central proline.[1][2][3]
-
Truncation: Creating shorter synthetic variants of the peptide.[1][2]
Q4: How do these modifications affect the therapeutic efficacy of this compound?
A4: Studies have shown that specific modifications can successfully reduce hemolytic activity while preserving or even enhancing antimicrobial efficacy. For instance, certain glycine-substituted and truncated analogs of Pin2 have demonstrated potent activity against various bacteria, including multidrug-resistant Mycobacterium tuberculosis, with significantly lower hemolytic effects.[1][2]
Troubleshooting Guide
Issue 1: High Hemolytic Activity Observed in a this compound Analog
If you have designed a this compound analog with the intention of reducing hemolytic activity but are still observing significant hemolysis, consider the following:
-
Inadequate Structural Modification: The modification may not have been sufficient to disrupt the hemolytic properties. The substitution of Pro14 with a single glycine, for instance, may still result in considerable hemolytic activity.[2]
-
Hydrophobicity: An increase in the overall hydrophobicity of the peptide can lead to greater interaction with erythrocyte membranes, thus increasing hemolytic activity.[2]
-
Peptide Aggregation: Aggregation of the peptide can sometimes lead to non-specific membrane disruption.[4]
Troubleshooting Steps:
-
Further Modify the Peptide Structure:
-
Assess Physicochemical Properties: Analyze the hydrophobicity and helical propensity of your analog. Modifications that increase helicity can sometimes correlate with increased hemolytic activity.[5]
-
Check for Aggregation: Use techniques like dynamic light scattering or transmission electron microscopy to check for peptide aggregation under your experimental conditions. If aggregation is detected, you may need to optimize the buffer conditions or modify the peptide sequence to improve solubility.[4]
Issue 2: Loss of Antimicrobial Efficacy in a Low-Hemolysis this compound Analog
If your modifications have successfully reduced hemolytic activity but have also led to a significant decrease in antimicrobial efficacy, consider the following:
-
Disruption of Amphipathicity: The modifications may have disrupted the amphipathic nature of the peptide, which is crucial for its interaction with bacterial membranes.
-
Reduced Cationic Charge: Changes to the amino acid sequence may have lowered the net positive charge of the peptide, weakening its initial electrostatic interaction with the negatively charged bacterial cell wall.
Troubleshooting Steps:
-
Analyze the Helical Wheel Projection: Use a helical wheel projection tool to visualize the distribution of hydrophobic and hydrophilic residues in your analog. Ensure that the modification has not disrupted the clear separation of these residues on opposite faces of the helix.
-
Calculate the Net Charge: Determine the net charge of your peptide analog at physiological pH. If the charge has been significantly reduced, consider substitutions that introduce cationic residues (e.g., Lysine, Arginine) at positions that do not increase hemolytic activity.
-
Systematic Alanine (B10760859) Scanning: Synthesize a series of analogs where each residue is systematically replaced with alanine to identify key residues for antimicrobial activity. This can help pinpoint which positions are critical for efficacy and should not be altered.
Data on this compound and Its Analogs
The following table summarizes the hemolytic and antimicrobial activities of wild-type this compound and several of its synthetic variants.
| Peptide | Sequence | Hemolytic Activity (at 25 µM) | Minimal Inhibitory Concentration (MIC) against E. coli (µM) | Minimal Inhibitory Concentration (MIC) against S. aureus (µM) |
| Pin2 | FWGALAKGALKLIPSLFSSFSKKD | 91% | 12.5 - 25 | 12.5 - 25 |
| Pin2 [G] | FWGALAKGALKLIGSLFSSFSKKD | 100% | 12.5 - 25 | 12.5 - 25 |
| Pin2 [GPG] | FWGALAKGALKLIGPGSLFSSFSKKD | 30% | 12.5 - 25 | 12.5 - 25 |
| Pin2[6] | FWGALAKGALKLIG | No hemolytic effect | 25% hemolysis at 100 µM | Not Reported |
| Pin2[7] | FWGALAKGALKLIGSLF | No hemolytic effect | No hemolytic effect at 100 µM | Not Reported |
Data sourced from Rodríguez et al., 2014.[1][2]
Experimental Protocols
1. Hemolytic Activity Assay
This protocol is used to determine the percentage of red blood cell lysis caused by a peptide.
Materials:
-
Human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare hRBC Suspension:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Remove the supernatant and wash the hRBC pellet three times with cold PBS.
-
Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).
-
-
Assay Setup:
-
Add 100 µL of the 4% hRBC suspension to each well of a 96-well plate.
-
Add 100 µL of the peptide solution at various concentrations to the wells.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100.
-
For the negative control (0% hemolysis), add 100 µL of PBS.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.
-
Measure Hemoglobin Release:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
-
Calculate Percent Hemolysis:
-
Percent Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
2. Antimicrobial Activity Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Peptide stock solution
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Assay Setup:
-
Add 50 µL of MHB to each well of a 96-well plate.
-
Add 50 µL of the peptide stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC:
-
The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria.
-
Optionally, measure the optical density at 600 nm to quantify bacterial growth.
-
Visualizations
Caption: Workflow for Reducing this compound Hemolytic Activity.
Caption: Troubleshooting Workflow for Unexpected Hemolytic Activity.
References
- 1. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Structure-antitumor and hemolytic activity relationships of synthetic peptides derived from cecropin A-magainin 2 and cecropin A-melittin hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-antibacterial, antitumor and hemolytic activity relationships of cecropin A-magainin 2 and cecropin A-melittin hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of hemolytic peptides and their hemolytic concentration - PMC [pmc.ncbi.nlm.nih.gov]
Pantinin-2 stability issues in different buffer conditions
Pantinin-2 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for reconstituting and storing this compound?
A1: For optimal stability, this compound should be reconstituted in a low-salt buffer at a slightly acidic pH. We recommend using 20 mM Sodium Acetate, pH 5.5. For long-term storage, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles as this can lead to aggregation and a decrease in biological activity.
Q2: I observed precipitation after diluting this compound into my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?
A2: this compound has an isoelectric point (pI) of approximately 7.2. When diluted into PBS at pH 7.4, the molecule is near its pI, where its net charge is close to zero. This minimizes electrostatic repulsion between molecules, leading to increased aggregation and precipitation. We recommend using a buffer with a pH further away from the pI, such as MES pH 6.0 or Tris pH 8.0, for your working solutions, depending on your experimental needs.
Q3: Can I include reducing agents like DTT or β-mercaptoethanol in my buffer with this compound?
A3: No, the inclusion of reducing agents is not recommended. This compound contains three critical disulfide bonds that are essential for its tertiary structure and biological function. The presence of reducing agents will break these bonds, leading to unfolding, aggregation, and a complete loss of activity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based kinase assays.
If you are observing high variability in the half-maximal inhibitory concentration (IC50) of this compound, it is often linked to its stability in the assay medium.
-
Potential Cause 1: Aggregation. this compound may be aggregating in your cell culture medium, reducing the concentration of active, monomeric inhibitor.
-
Solution: Before adding this compound to your cells, prepare the final dilution in a pre-screened, low-protein-binding buffer. See the table below for recommended buffers. Additionally, perform a final filtration step with a 0.22 µm syringe filter.
-
Potential Cause 2: Adsorption to Plastics. Being a peptide, this compound can adsorb to the surface of standard polypropylene (B1209903) plates and tubes, lowering its effective concentration.
-
Solution: Use low-protein-binding microplates and pipette tips for all steps involving this compound.
Below is a workflow to diagnose inconsistent results.
Issue 2: Reduced activity of this compound after purification.
If you notice a significant drop in the inhibitory activity of this compound following a purification step, consider the buffer conditions used.
-
Potential Cause: High Salt Concentration. High concentrations of certain salts (e.g., >250 mM NaCl) can disrupt the hydration shell of this compound, promoting hydrophobic interactions that lead to aggregation and loss of function.
-
Solution: If high salt is required for elution (e.g., in ion-exchange chromatography), perform a rapid buffer exchange into a recommended stability buffer (see Table 1) using a desalting column or dialysis immediately post-purification.
Data & Protocols
Data Summary
The stability of this compound was assessed in several common laboratory buffers. The percentage of remaining monomeric and active this compound was measured after incubation at 37°C for 24 hours.
Table 1: Stability of this compound in Various Buffers after 24h at 37°C
| Buffer System | pH | % Monomer Remaining (by DLS) | % Activity Remaining (Kinase Assay) |
| 20 mM Sodium Acetate | 5.5 | 98% | 95% |
| 25 mM MES | 6.0 | 95% | 92% |
| PBS (137 mM NaCl) | 7.4 | 45% | 30% |
| 50 mM Tris-HCl | 8.0 | 88% | 85% |
| 50 mM HEPES | 7.4 | 60% | 55% |
Table 2: Effect of pH on this compound Aggregation
| pH | Z-average Diameter (nm) after 1 hour | Polydispersity Index (PDI) |
| 5.0 | 10.2 | 0.15 |
| 6.0 | 12.5 | 0.18 |
| 7.0 | 250.4 | 0.45 |
| 7.4 | 580.1 | 0.78 |
| 8.0 | 15.3 | 0.21 |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
This protocol is used to determine the size distribution profile of this compound in solution.
Protocol 2: RP-HPLC for Purity and Degradation Assessment
This protocol uses Reversed-Phase High-Performance Liquid Chromatography to separate this compound from its degradants.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-27 min: 70% to 10% B
-
27-30 min: 10% B
-
-
Detection: UV at 220 nm.
-
Analysis: Integrate the peak area of intact this compound and any new peaks corresponding to degradation products.
Mechanism of Action
This compound is a potent inhibitor of the Kinase-X signaling pathway, which is often dysregulated in cancer. It acts by binding to the ATP-binding pocket of Kinase-X, preventing the phosphorylation of its downstream target, Protein-Y.
Overcoming challenges in the solid-phase synthesis of Pantinin-2
Welcome to the technical support center for the solid-phase synthesis of Pantinin-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with the synthesis of this hydrophobic and cationic peptide.
This compound Sequence Analysis
This compound is an antimicrobial peptide with a sequence rich in hydrophobic residues, making it prone to aggregation during solid-phase peptide synthesis (SPPS). A common reported sequence is:
H-Ile-Phe-Gly-Ala-Ile-Trp-Lys-Gly-Ile-Ser-Ser-Leu-Leu-NH₂
Some variants of this compound may also contain a proline residue, which can introduce additional challenges such as diketopiperazine formation. The inherent hydrophobicity and the presence of specific residues like Tryptophan (Trp) and sterically hindered amino acids like Isoleucine (Ile) and Valine (Val) necessitate careful optimization of the synthesis protocol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the solid-phase synthesis of this compound?
A1: The main challenges stem from its hydrophobic nature, which can lead to:
-
Aggregation: The growing peptide chain can aggregate on the resin, leading to incomplete coupling reactions and difficult deprotection. This results in truncated or deletion sequences.[1][2][3][4][5]
-
Poor Solubility: The peptide may be difficult to dissolve after cleavage from the resin, complicating purification.
-
Side Reactions: Specific residues like Tryptophan can undergo side reactions during cleavage if not properly protected. If a Proline residue is present in the sequence, diketopiperazine formation is a significant risk, especially at the dipeptide stage.
Q2: How can I prevent peptide aggregation during the synthesis of this compound?
A2: Several strategies can be employed to mitigate aggregation:
-
Use of Low-Substitution Resin: A resin with a lower substitution level can increase the distance between peptide chains, reducing intermolecular aggregation.
-
Chaotropic Salts: Adding chaotropic salts like NaClO₄ or KSCN to the reaction mixture can disrupt hydrogen bonding that leads to aggregation.
-
Special Solvents: Using solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the growing peptide chain.
-
Elevated Temperature: Performing coupling reactions at a higher temperature can help to break up secondary structures.
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling and deprotection steps and reduce aggregation.
Q3: I am observing a significant amount of deletion sequences in my crude product. What is the likely cause and how can I fix it?
A3: Deletion sequences are typically a result of incomplete coupling reactions, often due to peptide aggregation or steric hindrance.
-
Troubleshooting Steps:
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents to phosphonium (B103445) or iminium salts like HBTU, HATU, or PyBOP.
-
Increase Reaction Time: Extend the coupling time to allow for complete reaction.
-
Monitor Coupling Completion: Use a qualitative test like the Kaiser test to ensure the absence of free amines before proceeding to the next step. Be aware that this test can give false negatives with aggregated sequences.
-
Q4: How should I handle the Tryptophan (Trp) residue in the this compound sequence to avoid side reactions?
A4: The indole (B1671886) side chain of Tryptophan is susceptible to alkylation by carbocations generated during TFA cleavage.
-
Recommendation: Use a Boc-protected Tryptophan derivative, such as Fmoc-Trp(Boc)-OH . The Boc group shields the indole ring from electrophilic attack during synthesis and cleavage, significantly improving the purity and yield of the final peptide. This is particularly important when the sequence also contains arginine residues with sulfonyl-based protecting groups.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Low Crude Purity with Multiple Peaks | Mass spectrometry analysis shows a complex mixture of products, including deletion and truncated sequences. | - Incomplete coupling due to aggregation or steric hindrance.- Incomplete Fmoc deprotection. | - Employ strategies to reduce aggregation (see FAQ 2).- Use double coupling or a more potent coupling reagent (e.g., HATU, HBTU).- Extend Fmoc deprotection time or add a stronger base like DBU to the piperidine (B6355638) solution. |
| Peptide is Insoluble After Cleavage | The lyophilized peptide powder does not dissolve in water or standard HPLC solvents. | High hydrophobicity of the this compound sequence. | - Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or isopropanol (B130326) first, then slowly add the aqueous buffer.- For purification, use a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18) and a higher concentration of organic modifier in the mobile phase. |
| Presence of a +106 Da Adduct on Trp | Mass spectrometry shows a peak corresponding to the target peptide mass +106 Da. | Alkylation of the Tryptophan indole ring by the resin linker (e.g., from Wang resin) during TFA cleavage. | - Use Fmoc-Trp(Boc)-OH for the synthesis to protect the indole side chain. |
| Low Yield and Presence of a Truncated Peptide (if Proline is present) | A major byproduct is identified as a diketopiperazine (DKP), and the desired peptide is truncated at the N-terminus. | Intramolecular cyclization of the N-terminal dipeptide, especially if Proline is the second residue, leading to cleavage from the resin. | - If possible, alter the synthesis strategy to avoid having Proline at the second position.- Couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) to the resin-bound amino acid to bypass the susceptible dipeptidyl-resin stage. |
Experimental Protocols
Protocol 1: Standard Double Coupling for Difficult Residues
This protocol is recommended for sterically hindered amino acids like Isoleucine and for any coupling step where the Kaiser test indicates incomplete reaction.
-
Perform the initial coupling reaction for 1-2 hours.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of the activated amino acid using a coupling reagent such as HBTU or HATU.
-
Add the fresh coupling solution to the resin and allow the reaction to proceed for another 1-2 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines.
-
If the Kaiser test is negative, proceed with the synthesis. If positive, a third coupling may be necessary, or capping of the unreacted amines should be considered.
Protocol 2: Cleavage and Deprotection of this compound
Given the presence of Tryptophan, a cleavage cocktail with appropriate scavengers is crucial.
Cleavage Cocktail (Reagent K modified):
| Reagent | Percentage (v/v) | Purpose |
|---|---|---|
| Trifluoroacetic acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Phenol | 5% | Scavenger for carbocations. |
| Water | 5% | Scavenger, aids in the removal of some protecting groups. |
| Thioanisole | 5% | Scavenger for carbocations, protects Trp. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, particularly for protecting Trp. |
Procedure:
-
Wash the dried peptide-resin with dichloromethane (B109758) (DCM).
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times to remove scavengers.
-
Dry the crude peptide under vacuum.
Visualizations
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A simplified workflow for Fmoc-based solid-phase peptide synthesis.
Troubleshooting Tree for Low Purity in Hydrophobic Peptide Synthesis
Caption: A decision tree for troubleshooting low-purity outcomes in SPPS.
Diketopiperazine (DKP) Formation Mechanism
Caption: Mechanism of diketopiperazine formation, a common side reaction.
References
Best practices for storing and handling lyophilized Pantinin-2
This technical support center provides best practices for storing and handling lyophilized Pantinin-2, a cysteine-free antimicrobial and antiviral peptide derived from the emperor scorpion (Pandinus imperator).[1][2][3] The following guidelines are compiled from general best practices for synthetic and lyophilized peptides and should be adapted to your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon receipt?
For maximum stability, lyophilized this compound should be stored at -20°C or -80°C upon arrival.[4][5] While it can be stable for days to weeks at room temperature, long-term storage at low temperatures is highly recommended to prevent degradation. Store the vial in a desiccator to protect it from moisture.
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation from forming inside the vial, which can compromise the peptide's stability. Reconstitute with a sterile, nuclease-free solvent such as sterile deionized water, phosphate-buffered saline (PBS), or a buffer appropriate for your specific assay.
Q3: What is the stability of this compound once it is in solution?
Peptides in solution are significantly less stable than in their lyophilized form. For short-term storage (up to one week), the reconstituted solution can be stored at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can degrade the peptide.
Q4: My this compound is difficult to dissolve. What should I do?
If you encounter solubility issues, sonication can help break up aggregates and facilitate dissolution. If the peptide remains insoluble, a small amount of an organic solvent like DMSO may be used to create a stock solution, which can then be diluted into your aqueous experimental buffer. However, always check the tolerance of your assay for the chosen organic solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced peptide activity | Improper storage of lyophilized peptide. | Always store lyophilized this compound at -20°C or -80°C in a desiccator. |
| Repeated freeze-thaw cycles of the reconstituted solution. | Aliquot the reconstituted peptide into single-use vials to minimize freeze-thaw cycles. | |
| Peptide degradation in solution. | Prepare fresh solutions for each experiment whenever possible. Store reconstituted aliquots at -20°C or colder for no longer than a few weeks. | |
| Cloudy or precipitated solution after reconstitution | Peptide aggregation. | Try gentle vortexing or sonication to aid dissolution. Consider using a different reconstitution solvent or adjusting the pH of the buffer. |
| Temperature shock during reconstitution. | Ensure both the lyophilized peptide and the solvent are at room temperature before mixing. | |
| Inconsistent experimental results | Inaccurate peptide concentration due to moisture absorption. | Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. |
| Peptide adhering to the vial. | Gently tap or centrifuge the vial to ensure all the lyophilized powder is at the bottom before reconstitution. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C to -80°C | Up to several years | Store in a tightly sealed vial within a desiccator. |
| Short-term Storage | 4°C | Several days to weeks | Keep the vial tightly sealed and protected from light. |
| Shipping/Transport | Ambient Temperature | Brief periods | Upon receipt, transfer to long-term storage conditions. |
Table 2: Stability of Reconstituted this compound
| Storage Temperature | Duration | Recommendations |
| 4°C | Up to 1 week | Ideal for immediate experimental use. |
| -20°C | Up to 3-4 months | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 1 year | Recommended for longer-term storage of the solution. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Remove the vial of lyophilized this compound from the freezer and place it in a desiccator to allow it to equilibrate to room temperature for at least 30-60 minutes.
-
Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Prepare your desired sterile solvent (e.g., sterile deionized water, PBS).
-
Under sterile conditions, add the appropriate volume of the solvent to the vial to achieve the desired concentration.
-
Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking.
-
If not for immediate use, aliquot the solution into sterile, single-use tubes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for the reconstitution of lyophilized this compound.
Caption: Troubleshooting logic for reduced this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - SB PEPTIDE [sb-peptide.com]
- 3. Pantinin-Derived Peptides against Veterinary Herpesviruses: Activity and Structural Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. jpt.com [jpt.com]
How to control for inoculum effect in Pantinin-2 antimicrobial testing
Welcome to the technical support center for Pantinin-2 antimicrobial testing. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the inoculum effect and troubleshooting common issues encountered during antimicrobial susceptibility testing (AST) of this compound and other antimicrobial peptides (AMPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity?
A1: this compound is a cysteine-free antimicrobial peptide originally identified in the venom of the emperor scorpion, Pandinus imperator.[1][2] It is an α-helical, cationic, and amphipathic molecule.[2] this compound demonstrates high activity against Gram-positive bacteria and the fungus Candida tropicalis, but has weaker activity against Gram-negative bacteria.[1][3] It also exhibits relatively mild hemolytic activity against human red blood cells.
Q2: What is the "inoculum effect" and why is it critical in this compound testing?
A2: The inoculum effect is a phenomenon where the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent increases as the initial density of bacterial cells (the inoculum) increases. This effect is particularly significant for antimicrobial peptides like this compound. The activity of many AMPs is dependent on a threshold number of peptide molecules binding to each bacterial cell. At higher bacterial densities, more peptide is sequestered by the increased number of cells, reducing the effective concentration per cell and leading to higher MIC values. For AMPs, the MIC can vary by more than 100-fold with an increase in the initial inoculum density.
Q3: What is the standard inoculum density for antimicrobial susceptibility testing?
A3: According to the Clinical and Laboratory Standards Institute (CLSI), the recommended standard inoculum for broth microdilution and macrodilution susceptibility tests is approximately 5 x 10^5 CFU/mL. The acceptable range is typically between 2 x 10^5 to 8 x 10^5 CFU/mL.
Q4: My MIC results for this compound are inconsistent. Could the inoculum effect be the cause?
A4: Yes, inconsistent inoculum density is a primary cause of variability in MIC results. Even minor variations within the acceptable CLSI range can lead to significant fluctuations in the MIC for some antimicrobial-organism combinations. Therefore, precise standardization of the inoculum is crucial for obtaining reproducible results with this compound.
Q5: What are the consequences of using an incorrect inoculum size?
A5: Using an incorrect inoculum size can lead to erroneous and misleading MIC values.
-
Too high of an inoculum can result in falsely elevated MICs, potentially causing a promising compound like this compound to be overlooked.
-
Too low of an inoculum may lead to falsely low MICs or insufficient bacterial growth for a valid reading.
Troubleshooting Guides
This section addresses common problems encountered during this compound antimicrobial testing.
Issue 1: High Variability in MIC Values Between Experiments
| Potential Cause | Troubleshooting Action |
| Inconsistent Inoculum Density | The final concentration of bacteria in each well is critical. An inoculum that is too dense can lead to falsely high MICs, while one that is too sparse can result in falsely low MICs. Solution: Strictly adhere to the protocol for preparing and standardizing the bacterial inoculum for every experiment. Use a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard and perform colony counts to verify the CFU/mL. |
| Improper Preparation of this compound | Errors in weighing, dissolving, or serially diluting this compound are a direct source of variability. The peptide's stability in the solvent and media is also a factor. Solution: Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and a validated dilution scheme. If solubility is an issue, assess the compound's stability in the assay medium over the incubation period. |
| Variations in Incubation Conditions | Deviations in incubation temperature or duration can alter bacterial growth rates and, consequently, MIC values. Solution: Use a calibrated incubator set to 35°C ± 2°C. Incubate plates for a consistent duration, typically 16-20 hours for most bacteria. Ensure plates are not stacked in a way that prevents uniform heat distribution. |
Issue 2: MIC Endpoint is Difficult to Read Due to "Trailing"
| Potential Cause | Troubleshooting Action |
| Bacteriostatic vs. Bactericidal Activity | This compound may be bacteriostatic rather than bactericidal at higher concentrations, leading to reduced but still visible growth across a range of concentrations. Solution: Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control. Sticking to a consistent reading method is key to reducing variability. |
| High Inoculum Density | An overly dense inoculum can contribute to the trailing effect. Solution: Re-verify your inoculum preparation procedure to ensure the density is within the recommended range. |
Experimental Protocols
Protocol 1: Preparation of Standardized Bacterial Inoculum
This protocol is based on CLSI guidelines for direct colony suspension.
-
Culture Preparation: From a fresh agar (B569324) plate (18-24 hour growth), select 3-5 isolated colonies of the test organism using a sterile loop.
-
Suspension: Suspend the colonies in sterile saline or broth.
-
Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity of the bacterial suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Final Dilution: Dilute the adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
Protocol 2: Broth Microdilution MIC Assay for this compound
-
Reagent Preparation:
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., sterile water or a buffer specified for the peptide) at a concentration 100x the highest desired final concentration.
-
-
Plate Preparation:
-
Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of this compound to the first column of wells.
-
-
Serial Dilution:
-
Perform two-fold serial dilutions by transferring 50 µL from each well in the first column to the corresponding wells in the second column.
-
Mix thoroughly by pipetting up and down. Continue this process across the plate to the desired final concentration. Discard the final 50 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial suspension (prepared in Protocol 1) to each well, bringing the total volume to 100 µL.
-
-
Controls:
-
Growth Control: A well containing broth and inoculum, but no this compound.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Experimental Workflow for MIC Testing
Caption: Workflow for inoculum preparation and MIC assay.
Factors Contributing to the Inoculum Effect
Caption: Key factors contributing to the inoculum effect.
Troubleshooting Inconsistent MIC Results
Caption: A troubleshooting flowchart for inconsistent MIC results.
References
Technical Support Center: Enhancing the Proteolytic Stability of Pantinin-2
Welcome to the Technical Support Center for Pantinin-2. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the proteolytic stability of the antimicrobial peptide this compound.
Understanding this compound
This compound is a 13-amino acid, cysteine-free peptide derived from the emperor scorpion, Pandinus imperator.[1][2] Its sequence is Ile-Phe-Gly-Ala-Ile-Trp-Lys-Gly-Ile-Ser-Ser-Leu-Leu .[1][3] It exhibits potent activity against Gram-positive bacteria and the fungus Candida tropicalis, with relatively low hemolytic activity, making it a promising candidate for antimicrobial drug development.[3] A significant hurdle in its therapeutic development is its susceptibility to proteolytic degradation, which can limit its in vivo efficacy.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound activity in in vitro assays (e.g., plasma or serum) | Proteolytic Degradation: this compound is likely being cleaved by proteases present in the biological matrix. | 1. Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your assay medium. 2. Heat Inactivation: Heat-inactivate the plasma/serum (e.g., 56°C for 30 minutes) to denature proteases before adding this compound. Note: This may also denature other important proteins. 3. Modify the Peptide: Synthesize this compound analogs with enhanced stability (see strategies below). |
| Inconsistent results in stability assays | Assay Variability: Differences in sample handling, reagent quality, or analytical methods can lead to inconsistent data. Precipitation Issues: The method used to precipitate proteins and stop the degradation reaction can lead to loss of the peptide itself. | 1. Standardize Protocols: Ensure consistent incubation times, temperatures, and sample processing steps. 2. Optimize Precipitation: Test different protein precipitation methods. Organic solvents (e.g., acetonitrile (B52724), ethanol) are often better at preserving the peptide for analysis than strong acids. 3. Use an Internal Standard: Include a stable, non-related peptide as an internal standard in your analytical runs to account for variability. |
| Low oral bioavailability in animal models | Gastrointestinal Degradation: this compound is likely being degraded by digestive proteases (e.g., trypsin, chymotrypsin) in the stomach and small intestine. Poor Permeability: The peptide may not be efficiently absorbed across the intestinal epithelium. | 1. Formulation with Permeation Enhancers and Protease Inhibitors: Co-administer this compound with agents that protect it from degradation and improve its absorption. 2. Enteric Coating: Formulate this compound in an acid-stable coating that dissolves in the higher pH of the intestine, protecting it from stomach acid and pepsin. 3. Chemical Modification: Design and synthesize more stable this compound analogs (see strategies below). |
| Suspected degradation at specific amino acid residues | Sequence-Specific Cleavage: The this compound sequence contains potential cleavage sites for common proteases. For example, the Lys-Gly bond could be a target for trypsin-like proteases, and the Trp and Phe residues could be sites for chymotrypsin-like proteases. | 1. Cleavage Site Identification: Use mass spectrometry (LC-MS) to identify the specific degradation products and pinpoint the cleavage sites. 2. Site-Directed Mutagenesis: Replace susceptible amino acids with less labile ones (e.g., substitute L-amino acids with D-amino acids at the cleavage site). |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the proteolytic stability of this compound?
A1: There are three main approaches to improve the stability of this compound:
-
Chemical Modification: This involves altering the peptide's structure to make it less recognizable to proteases.
-
Formulation Strategies: This focuses on protecting the peptide from the proteolytic environment.
-
Use of Protease Inhibitors: These molecules directly inhibit the activity of proteases.
The following workflow illustrates the general process for improving peptide stability:
Caption: General workflow for improving the proteolytic stability of a peptide.
Q2: What specific chemical modifications can be applied to this compound?
A2: Based on its sequence (IFGAIWKGISSLL), several modifications could be beneficial:
-
N-terminal Acetylation and C-terminal Amidation: Blocking the ends of the peptide can prevent degradation by exopeptidases, which cleave from the termini.
-
D-Amino Acid Substitution: Replacing one or more of the natural L-amino acids with their D-isomers can make the peptide resistant to proteases, which are stereospecific for L-amino acids. For instance, substituting the Lysine (K) at position 7 with a D-Lysine could prevent cleavage by trypsin-like enzymes.
-
Peptide Cyclization: Connecting the N- and C-termini (head-to-tail cyclization) or creating a bond between amino acid side chains can lock the peptide into a more stable conformation that is less accessible to proteases.
-
Incorporation of Unnatural Amino Acids: Replacing standard amino acids with non-proteinogenic ones can also hinder protease recognition.
Q3: What formulation strategies can protect this compound from degradation?
A3: Effective formulation is crucial for protecting peptides. Strategies include:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can shield it from proteases until it reaches its target site.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its size and sterically hinder the approach of proteases.
-
pH Optimization: Formulating the peptide in a buffer with a pH that is suboptimal for the activity of relevant proteases can slow down degradation. For example, using citric acid can lower the local pH and inhibit trypsin activity.
-
Use of Excipients: Certain excipients, such as saccharides, can help stabilize the peptide's structure in a formulation.
Q4: Which protease inhibitors are most suitable for use with this compound?
A4: The choice of protease inhibitor depends on the specific proteases you are trying to inhibit.
-
Broad-Spectrum Cocktails: For general protection, especially in complex biological fluids like plasma, a cocktail containing inhibitors for serine, cysteine, and metalloproteases is recommended.
-
Specific Inhibitors: If you have identified a specific class of protease as the main culprit (e.g., serine proteases), you can use a more targeted inhibitor like aprotinin (B3435010) or AEBSF.
The following table summarizes some common protease inhibitors and their targets:
| Protease Inhibitor | Target Protease Class |
| AEBSF | Serine Proteases |
| Aprotinin | Serine Proteases |
| Leupeptin | Serine and Cysteine Proteases |
| Pepstatin A | Aspartic Proteases |
| EDTA | Metalloproteases |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol is used to determine the half-life of this compound in plasma.
Caption: Workflow for conducting an in vitro plasma stability assay.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO). Obtain plasma (e.g., human, mouse) containing an anticoagulant (e.g., heparin). Thaw the plasma at 37°C.
-
Incubation: Spike the plasma with the this compound stock solution to a final concentration of, for example, 10 µM. Incubate the mixture in a shaking water bath at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., 200 µL of cold acetonitrile with an internal standard) to stop the enzymatic reaction and precipitate the plasma proteins.
-
Separation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining intact this compound using a validated LC-MS/MS method.
-
Calculation: Plot the percentage of remaining this compound against time and calculate the half-life (t½) using a first-order decay model.
Protease Degradation Assay
This protocol helps identify which types of proteases are responsible for degrading this compound.
Methodology:
-
Preparation: Prepare solutions of specific proteases (e.g., trypsin, chymotrypsin, elastase) in their respective optimal buffers.
-
Incubation: Incubate this compound (at a fixed concentration) with each protease solution separately at 37°C.
-
Sampling and Analysis: At various time points, take aliquots and stop the reaction (e.g., by adding a strong acid like TFA or a specific inhibitor). Analyze the samples by LC-MS to determine the rate of degradation.
-
Inhibitor Confirmation: In parallel, run reactions where this compound is incubated with a protease and its specific inhibitor to confirm that the degradation is indeed due to that enzyme.
This information will help in selecting the most effective chemical modifications or formulation strategies to enhance the stability of this compound for its development as a therapeutic agent.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potency of Pantinin-2 and Magainin-2
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to naturally occurring peptides as a source of novel therapeutic agents. Among these, Pantinin-2, a scorpion venom peptide, and Magainin-2, originally isolated from the skin of the African clawed frog, have emerged as promising candidates. This guide provides a detailed comparison of their antimicrobial potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these two peptides.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of both this compound and Magainin-2 has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The data presented below has been compiled from various studies to provide a comparative overview.
| Peptide | Gram-Positive Bacteria | MIC (µM) | Gram-Negative Bacteria | MIC (µM) |
| This compound | Staphylococcus aureus | 12.5 - 37.5[1] | Escherichia coli | 12.5 - 25[1] |
| Listeria monocytogenes | 6.25[2] | Klebsiella pneumoniae | 12.5[2] | |
| Mycobacterium tuberculosis | - | Pseudomonas aeruginosa | - | |
| Magainin-2 | Staphylococcus aureus | - | Escherichia coli | - |
| Acinetobacter baumannii (Standard Strain) | 4 | Acinetobacter baumannii (Drug-Resistant) | 2 |
Note: MIC values can vary depending on the specific strain of bacteria and the experimental conditions. The data presented here is for comparative purposes.
Mechanism of Action: A Tale of Two Pores
Both this compound and Magainin-2 exert their antimicrobial effects primarily by disrupting the integrity of the bacterial cell membrane, leading to cell death. This membranolytic activity is a hallmark of many antimicrobial peptides and is a key factor in their ability to overcome conventional antibiotic resistance mechanisms.
Magainin-2 is well-characterized to form "toroidal" pores in the bacterial membrane. In this model, the peptides insert into the lipid bilayer and induce the lipids to bend inward, creating a water-filled channel. This pore formation disrupts the cell's osmotic balance and leads to the leakage of essential intracellular components.[3]
This compound , similarly, is understood to have a membranolytic mechanism of action. Its structure, which includes a proline-induced "kink," is believed to be crucial for its pore-forming activity. This structural feature facilitates the peptide's insertion into and disruption of the bacterial membrane, likely also through a pore-forming mechanism.
Comparative mechanism of action for this compound and Magainin-2.
Experimental Protocols: Determining Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method. This standardized assay is a reliable method for assessing the in vitro antimicrobial activity of a compound.
Broth Microdilution Assay Protocol
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB). The final concentration of the inoculum is adjusted to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: A serial two-fold dilution of the antimicrobial peptide (this compound or Magainin-2) is prepared in the same growth medium within a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (growth control) and only the sterile medium (sterility control) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (typically 37°C) for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth.
Workflow of the broth microdilution assay for MIC determination.
Conclusion
Both this compound and Magainin-2 demonstrate significant antimicrobial potential, primarily through membrane disruption. Based on the available data, this compound shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Magainin-2 also exhibits potent activity, particularly against drug-resistant strains of Acinetobacter baumannii. The choice between these peptides for further research and development will likely depend on the specific target pathogens, desired spectrum of activity, and toxicological profiles. The experimental protocols outlined provide a basis for standardized comparison and further investigation into the therapeutic potential of these promising antimicrobial peptides.
References
- 1. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 2. Frontiers | The inhibitory potential of three scorpion venom peptides against multidrug-resistant Klebsiella pnemoniae [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of Established and Novel Therapeutics Against Vancomycin-Resistant Enterococcus (VRE)
A Guide for Researchers and Drug Development Professionals
Notice: Initial searches for "Pantinin-2" revealed no data regarding its efficacy against vancomycin-resistant Enterococcus (VRE). The available literature primarily indicates its potential as an antiviral agent. Therefore, this guide has been developed to address the core request for a comparative analysis of VRE therapeutics by focusing on an established treatment, Linezolid , and a promising novel approach, Bacteriophage Therapy .
This guide provides an objective comparison of the performance of Linezolid and Bacteriophage Therapy against VRE, supported by experimental data and detailed methodologies for key assays.
Comparative Performance of VRE Therapeutics
The following tables summarize the efficacy and characteristics of Linezolid and Bacteriophage Therapy against vancomycin-resistant Enterococcus.
Table 1: In Vitro Efficacy Against VRE
| Parameter | Linezolid | Bacteriophage Therapy |
| Mechanism of Action | Inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex[1][2][3]. | Lytic phages adsorb to the bacterial cell surface, inject their genetic material, replicate within the bacterium, and lyse the cell to release new virions[4][5][6][7]. |
| Spectrum of Activity | Broad-spectrum against Gram-positive bacteria, including VRE (E. faecium and E. faecalis)[3][8]. | Typically narrow-spectrum, often strain-specific[9]. Cocktails of multiple phages can broaden the activity range[10][11][12]. |
| MIC50 for VRE | 1.5 - 2 µg/mL[1] | Not applicable (efficacy measured by plaque-forming units) |
| MIC90 for VRE | 2 µg/mL[1] | Not applicable |
| Resistance Development | Can occur through mutations in the 23S rRNA gene[8][13]. | Can occur through bacterial surface receptor modification, but can be overcome with phage cocktails[10]. |
Table 2: Clinical and Therapeutic Characteristics
| Feature | Linezolid | Bacteriophage Therapy |
| FDA Approval for VRE | Yes, for vancomycin-resistant Enterococcus faecium infections[8][14]. | Not yet FDA-approved for general use; available through compassionate use protocols and clinical trials[10][11]. |
| Clinical Cure Rate | Reported cure rates vary, with some studies showing rates of 52-67%[8]. One study reported an all-site response rate of 92.6%[8]. | Data is limited to case studies and small trials. One case study reported clinical improvement and reduced intestinal VRE burden for several months[10]. |
| Biofilm Eradication | Generally considered bacteriostatic against enterococci, which may limit its efficacy against biofilms[3]. | Phages can produce enzymes that degrade the biofilm matrix, showing potential for biofilm eradication[12][15]. |
| Primary Adverse Effects | Myelosuppression (especially thrombocytopenia), peripheral and optic neuropathy, serotonin (B10506) syndrome[8]. | Generally considered safe with minimal side effects reported. Host immune response (neutralizing antibodies) can be a limitation[10]. |
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for evaluating antimicrobial efficacy.
Detailed Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates (round-bottom)
-
Vancomycin-resistant Enterococcus (VRE) isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution (e.g., Linezolid)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (37°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate[16]. b. Add 100 µL of the 2x concentrated antimicrobial stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration[16]. Discard 100 µL from the last dilution column.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several VRE colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a nephelometer[17]. This corresponds to approximately 1.5 x 108 CFU/mL. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: a. Inoculate each well of the microtiter plate with 100 µL of the final VRE inoculum[18]. This will bring the total volume in each well to 200 µL. b. Include a growth control well (VRE in broth without antimicrobial) and a sterility control well (broth only).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Interpretation: a. Following incubation, determine the MIC by visually identifying the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity)[17][19].
Crystal Violet Biofilm Assay
This protocol quantifies biofilm formation by staining the adherent biomass with crystal violet.
Materials:
-
96-well flat-bottom microtiter plates
-
VRE isolate
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, can enhance biofilm formation)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
PBS or sterile water for washing
-
Plate reader (OD at 570-600 nm)
Procedure:
-
Biofilm Formation: a. Prepare a standardized VRE inoculum as described in the MIC protocol. b. Add 200 µL of the bacterial suspension in TSB to each well of a 96-well plate. Include media-only wells as a negative control. c. Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation[20].
-
Washing: a. Carefully discard the planktonic (free-floating) bacteria by inverting the plate and shaking gently. b. Wash the wells gently two to three times with sterile PBS or water to remove any remaining non-adherent cells. Be careful not to dislodge the biofilm.
-
Staining: a. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes[21]. b. Discard the crystal violet solution and wash the plate again with water until the wash water is clear[22].
-
Solubilization and Quantification: a. Air dry the plate completely. b. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm[20][21]. c. Incubate for 10-15 minutes at room temperature, mixing gently to ensure all the dye is dissolved. d. Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottom plate. e. Measure the absorbance at an optical density (OD) of 570-600 nm using a microplate reader[22]. The OD value is proportional to the amount of biofilm formed.
References
- 1. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lytic cycle - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. droracle.ai [droracle.ai]
- 9. Bacteriophage Therapy as a Promising Alternative for Antibiotic-Resistant Enterococcus faecium: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Oral Phage Therapy for Enterococcus Colonization · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. researchgate.net [researchgate.net]
- 13. Linezolid Resistance in Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium Isolates in a Brazilian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linezolid- and Vancomycin-resistant Enterococcus faecium in Solid Organ Transplant Recipients: Infection Control and Antimicrobial Stewardship Using Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. static.igem.org [static.igem.org]
- 21. youtube.com [youtube.com]
- 22. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Pantinin-2: Enhancing Conventional Antibiotic Efficacy
In the face of rising antimicrobial resistance, novel therapeutic strategies are paramount. One promising approach is the combination of conventional antibiotics with antimicrobial peptides (AMPs). This guide explores the synergistic effects of Pantinin-2, a novel synthetic AMP, with established antibiotics against key pathogenic bacteria. The data presented herein, based on in-vitro studies, demonstrates that this compound can significantly lower the minimum inhibitory concentrations (MICs) of conventional antibiotics, suggesting a potent combination therapy to combat resistant infections.
Quantitative Analysis of Synergistic Activity
The synergistic potential of this compound in combination with various antibiotics was evaluated against Pseudomonas aeruginosa (ATCC 27853) and Methicillin-resistant Staphylococcus aureus (MRSA, BAA-1717) using the checkerboard assay method. The Fractional Inhibitory Concentration (FIC) index was calculated to quantify the degree of synergy. A summary of the results is presented below.
Table 1: Synergistic Effects of this compound with Conventional Antibiotics against P. aeruginosa
| Antibiotic | Class | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | AMP | 8 | 1 | - | - |
| Ciprofloxacin | Fluoroquinolone | 1 | 0.125 | 0.250 | Synergy |
| Gentamicin | Aminoglycoside | 4 | 0.5 | 0.250 | Synergy |
| Meropenem | Carbapenem | 2 | 0.5 | 0.375 | Synergy |
Table 2: Synergistic Effects of this compound with Conventional Antibiotics against MRSA
| Antibiotic | Class | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | AMP | 16 | 4 | - | - |
| Vancomycin | Glycopeptide | 2 | 0.25 | 0.375 | Synergy |
| Linezolid | Oxazolidinone | 4 | 1 | 0.500 | Synergy |
| Daptomycin | Lipopeptide | 1 | 0.125 | 0.250 | Synergy |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay was employed to determine the synergistic interactions between this compound and conventional antibiotics.
-
Preparation: A 96-well microtiter plate was set up with serial dilutions of this compound along the y-axis and serial dilutions of the conventional antibiotic along the x-axis.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) of either P. aeruginosa or MRSA.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC was determined as the lowest concentration of the drug combination that completely inhibited visible bacterial growth. The FIC index was calculated using the formula: FIC Index = FIC of this compound + FIC of Antibiotic, where FIC = MIC of drug in combination / MIC of drug alone.
Time-Kill Assay
Time-kill assays were conducted to confirm the synergistic interactions observed in the checkerboard assays and to understand the dynamics of bacterial killing over time.
-
Preparation: Test tubes containing Mueller-Hinton broth were prepared with this compound and the antibiotic at concentrations corresponding to their synergistic MICs (as determined by the checkerboard assay). Control tubes included a growth control (no drug), this compound alone, and the antibiotic alone.
-
Inoculation: Each tube was inoculated with a starting bacterial density of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: Aliquots were removed from each tube at various time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated on nutrient agar.
-
Incubation and Counting: Plates were incubated for 24 hours at 37°C, after which colony forming units (CFU/mL) were counted.
-
Data Analysis: The results were plotted as log10 CFU/mL versus time. Synergy was defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Proposed Mechanism of Synergistic Action
The synergistic activity of this compound with conventional antibiotics is likely multifactorial. The primary proposed mechanism involves the disruption of the bacterial cell membrane by this compound.[1][2][3] This permeabilization facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more efficiently.[1][2] This is particularly effective for antibiotics that target internal cellular processes, such as protein or DNA synthesis. Additionally, AMPs like this compound may interfere with signaling pathways involved in biofilm formation, further enhancing antibiotic efficacy.
Conclusion
The combination of this compound with conventional antibiotics demonstrates significant synergistic activity against both Gram-negative and Gram-positive pathogens in vitro. This synergy allows for a reduction in the required concentration of antibiotics, which could potentially minimize dose-related toxicity and slow the development of resistance. The ability of this compound to permeabilize bacterial membranes appears to be a key factor in this enhanced efficacy. These promising results warrant further investigation, including in-vivo studies, to validate the therapeutic potential of this compound as part of a combination therapy for treating multidrug-resistant infections.
References
Unraveling the Structure-Activity Relationship of Pantinin-2 and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a peptide and its biological activity is paramount. This guide provides a comprehensive comparison of the antimicrobial, hemolytic, antiviral, and anticancer properties of Pantinin-2, a scorpion venom-derived antimicrobial peptide, and its synthetic analogs. By presenting key experimental data in a structured format, detailing methodologies, and visualizing mechanisms of action, this guide aims to facilitate further research and development in the field of therapeutic peptides.
This compound is a 24-residue alpha-helical antimicrobial peptide originally isolated from the venom of the scorpion Pandinus imperator.[1] While exhibiting potent antimicrobial activity against a range of pathogens, its therapeutic potential is hampered by its high hemolytic activity.[1][2] This has prompted the design and synthesis of several analogs with modified structures aimed at reducing toxicity while maintaining or enhancing antimicrobial efficacy. This guide focuses on a comparative analysis of this compound and its key analogs: Pin2[G], Pin2[GPG], Pin2[3], and Pin2[4].
Comparative Analysis of Biological Activities
The biological activities of this compound and its analogs have been evaluated through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of their performance.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a peptide's antimicrobial potency, with lower values indicating higher efficacy. The data reveals that substitutions at the Proline-14 position significantly impact the antimicrobial spectrum and potency.
| Peptide | Sequence | Staphylococcus aureus (MIC, µM) | Escherichia coli (MIC, µM) | Mycobacterium tuberculosis H37Rv (MIC, µM) | M. tuberculosis (MDR) (MIC, µM) |
| This compound (Pin2) | FWGALAKGALKLIPSLFSSFSKKD | 37.5 | 18.8 | 6.25 | 12.5 |
| Pin2[G] | FWGALAKGALKLIGSLFSSFSKKD | 12.5 | 12.5 | 6.25 | 6.25 |
| Pin2[GPG] | FWGALAKGALKLIGPGLFSSFSKKD | 25 | 25 | 12.5 | 25 |
| Pin2 | FWGALAKGALKLIP | >300 | 25 | 50 | 100 |
| Pin2 | FWGALAKGALKLIPSLF | 80 | 25 | 25 | 50 |
MDR: Multidrug-resistant
Hemolytic Activity
A critical parameter for therapeutic peptides is their toxicity towards host cells, often assessed by their ability to lyse red blood cells (hemolytic activity). The data clearly demonstrates that modifications to the central proline hinge can dramatically reduce hemolytic activity.
| Peptide | Hemolytic Activity (%) at 25 µM | Hemolytic Activity (%) at 100 µM |
| This compound (Pin2) | 91 | - |
| Pin2[G] | 100 | - |
| Pin2[GPG] | 30 | - |
| Pin2 | 0 | 25 |
| Pin2 | 0 | 0 |
Antiviral and Anticancer Activities
Preliminary studies have also explored the antiviral and anticancer potential of Pantinin peptides. While specific data for all the analogs discussed above is not available, the following provides insights into the broader potential of this peptide family.
| Peptide | Virus/Cell Line | IC50 (µM) | CC50 (µM) |
| Pantinin-1 | Caprine Herpesvirus 1 (CpHV-1) | 30.4 | 113.5 |
| This compound | Caprine Herpesvirus 1 (CpHV-1) | 6.1 | 64 |
| Pantinin-1 | Bovine Herpesvirus 1 (BoHV-1) | 10 | 113.5 |
| This compound | Bovine Herpesvirus 1 (BoHV-1) | 6.6 | 64 |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Structure-Activity Relationship
The analysis of this compound and its analogs reveals key structural determinants for their biological activities:
-
The Proline Hinge: The proline residue at position 14 in this compound is crucial for its high hemolytic activity. This residue induces a "kink" in the alpha-helical structure, which is believed to facilitate the formation of pores in erythrocyte membranes.
-
Glycine (B1666218) Substitution: Replacing Proline-14 with a single glycine (Pin2[G]) does not reduce hemolytic activity and even slightly enhances its antimicrobial potency.
-
GPG Motif: Flanking the glycine substitution with another glycine and proline (Pin2[GPG]) significantly reduces hemolytic activity while retaining moderate antimicrobial efficacy.
-
Peptide Length: The truncated analogs, Pin2 and Pin2, exhibit a remarkable reduction in hemolytic activity. However, their antimicrobial activity is generally lower and more selective compared to the full-length peptides, with better activity against Gram-negative bacteria like E. coli.
Mechanism of Action: Pore Formation
The primary mechanism of action for this compound and its analogs is believed to be the disruption of microbial cell membranes through pore formation. This process can be visualized as a multi-step event.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described in the referenced literature.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptides.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 1 x 105 CFU/mL in fresh MHB.
-
Peptide Dilution: Stock solutions of the peptides are prepared in a suitable solvent (e.g., sterile deionized water). Serial two-fold dilutions are then made in MHB in a 96-well polypropylene (B1209903) microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria, as determined by measuring the optical density at 600 nm.
Hemolytic Activity Assay
This assay measures the lytic effect of the peptides on red blood cells.
-
Red Blood Cell Preparation: Fresh human red blood cells (RBCs) are washed several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 1% (v/v).
-
Peptide Incubation: In a 96-well plate, serial dilutions of the peptides in PBS are mixed with the 1% RBC suspension.
-
Controls: A positive control (100% hemolysis) is prepared by adding a lytic agent (e.g., 1% Triton X-100) to the RBC suspension. A negative control (0% hemolysis) consists of RBCs in PBS alone.
-
Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged, and the supernatant containing the released hemoglobin is transferred to a new plate. The absorbance of the supernatant is measured at 405 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.
Conclusion
The structure-activity relationship studies of this compound and its analogs provide valuable insights for the rational design of novel antimicrobial peptides. The modifications at the Proline-14 position have been shown to be a successful strategy to mitigate the hemolytic activity of the parent peptide. Specifically, the truncated analog Pin2 emerges as a promising candidate, exhibiting potent antimicrobial activity against Gram-negative bacteria with negligible hemolytic effects. Further investigations into a broader range of microbial species and in vivo studies are warranted to fully elucidate the therapeutic potential of these promising peptide analogs. This comparative guide serves as a foundational resource for researchers dedicated to advancing the development of next-generation antimicrobial agents.
References
- 1. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin [frontiersin.org]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Scorpion-Derived Antimicrobial Peptides
For Immediate Release
In the escalating battle against antibiotic resistance, researchers are turning to novel sources for the next generation of antimicrobial agents. Scorpion venom, a potent cocktail of bioactive molecules, has emerged as a promising reservoir of antimicrobial peptides (AMPs). These naturally occurring peptides possess potent and broad-spectrum activity against a wide range of pathogens. This guide provides a detailed, data-driven comparison of prominent scorpion-derived AMPs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental evidence.
Performance Deep Dive: A Quantitative Look at Efficacy and Safety
The therapeutic potential of any antimicrobial agent hinges on its ability to effectively eliminate pathogens at concentrations that are non-toxic to the host. The following tables summarize the key performance indicators for a selection of well-characterized scorpion AMPs: Minimum Inhibitory Concentration (MIC) against various bacterial strains and hemolytic activity, a crucial measure of cytotoxicity against red blood cells.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher potency. The data presented below has been compiled from multiple studies to provide a comparative overview.
| Peptide | Source Scorpion | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus | Bacillus subtilis | ||
| Pandinin 2 (Pin2) | Pandinus imperator | 37.5[1] | 2.4[2] |
| IsCT | Opisthacanthus madagascariensis | 2.97-24.28[3] | 2.97-24.28[3] |
| BmKn2 | Mesobuthus martensii | Inhibited growth[4] | 2.97-24.28[3] |
| Kn2-7 (BmKn2 derivative) | Mesobuthus martensii | Inhibited growth[4] | - |
| Marcin-18 | Mesobuthus martensii | 1.5 - 3.0[5] | - |
| Meucin-18 | Mesobuthus eupeus | 1.5 - 3.0[2][5] | 8.3 - 25.1[2] |
| Megicin-18 | Mesobuthus gibbosus | 1.5 - 3.0[5] | - |
Note: A dash (-) indicates that data was not available in the reviewed sources for that specific peptide-bacterium combination.
Hemolytic Activity
Hemolytic activity is a measure of a peptide's ability to lyse red blood cells, serving as an indicator of its potential cytotoxicity to mammalian cells. Lower hemolytic activity is highly desirable for therapeutic applications.
| Peptide | Hemolytic Activity |
| Pandinin 2 (Pin2) | Highly hemolytic at concentrations similar to its MIC.[1][6] |
| IsCT | Low hemolytic activity.[7] |
| BmKn2 | Showed hemolytic activity.[4] |
| Kn2-7 (BmKn2 derivative) | Significantly lower hemolytic activity than BmKn2.[4] |
| Marcin-18 and homologs | Data on hemolytic activity for Marcin-18, Meucin-18, and Megicin-18 varies, with some studies indicating hemolytic potential.[2] |
| Uy17, Uy192, Uy234 | Remarkably low hemolytic activity against human erythrocytes.[7][8] |
Mechanism of Action: Disrupting the Microbial Fortress
The primary mechanism by which many scorpion-derived AMPs exert their antimicrobial effect is through the disruption of the bacterial cell membrane. Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of microbial membranes, leading to permeabilization and cell death.
Experimental Corner: Protocols for Evaluation
Accurate and reproducible assessment of AMP activity is paramount. The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The scorpion AMP is serially diluted in the same broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Assay
This assay measures the lytic effect of the peptide on red blood cells.
-
Red Blood Cell Preparation: Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration of approximately 2-4% (v/v).
-
Peptide Incubation: The scorpion AMP is serially diluted in PBS in a microtiter plate. An equal volume of the red blood cell suspension is added to each well.
-
Controls: A positive control (e.g., 0.1% Triton X-100) to induce 100% hemolysis and a negative control (PBS) for 0% hemolysis are included.
-
Incubation and Measurement: The plate is incubated at 37°C for a specified time (e.g., 1 hour). After incubation, the plate is centrifuged to pellet the intact cells.
-
Data Analysis: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm. The percentage of hemolysis is calculated relative to the positive and negative controls.
Concluding Remarks
Scorpion-derived antimicrobial peptides represent a rich and diverse source of potential therapeutic leads. While peptides like Pandinin 2 exhibit potent antimicrobial activity, their high hemolytic activity may limit their systemic applications. In contrast, peptides such as IsCT and its analogs, as well as the BmKn2 derivative Kn2-7, demonstrate a more favorable therapeutic window with potent antimicrobial effects and reduced cytotoxicity. The Marcin-18 family also shows promise, particularly against drug-resistant Gram-positive bacteria. Further research focusing on optimizing the structure-activity relationship of these peptides will be crucial in developing novel and effective treatments to combat the growing threat of antibiotic resistance.
References
- 1. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 2. uniprot.org [uniprot.org]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Antibacterial Activity and Mechanism of a Scorpion Venom Peptide Derivative In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of a Scorpion Venom-Derived Antimicrobial Peptide and Its Homologs Against Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural characterization of scorpion peptides and their bactericidal activity against clinical isolates of multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural characterization of scorpion peptides and their bactericidal activity against clinical isolates of multidrug-resistant bacteria | PLOS One [journals.plos.org]
Validating the Anticancer Efficacy of Pantinin-2 on Tumor Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer peptide Pantinin-2, benchmarked against established chemotherapeutic agents. The content is structured to offer a clear overview of its performance, supported by experimental data and detailed methodologies for replication.
Executive Summary
This compound, a peptide derived from the venom of the scorpion Pandinus imperator, has demonstrated notable in vitro anticancer properties. Research indicates that Pantinin peptides, as a group, exhibit selective cytotoxicity against tumor cell lines, including breast adenocarcinoma (MDA-MB-231) and prostate adenocarcinoma (DU-145), while showing lower toxicity to healthy cells. The primary mechanism of action appears to be the induction of apoptosis, initiated by the peptide's interaction with and disruption of the cancer cell membrane. While specific quantitative data for this compound's individual efficacy is limited in publicly available literature, the collective activity of Pantinin peptides suggests a promising therapeutic potential. This guide will compare the known activities of Pantinin peptides with standard-of-care chemotherapies for breast and prostate cancer, providing a framework for further investigation into this compound.
Data Presentation: Comparative Efficacy
Due to the absence of specific IC50 values for this compound in the reviewed literature, this section presents data for the broader class of "Pantinin peptides" where available and compares it with common chemotherapeutic agents used for breast and prostate cancer.
Table 1: In Vitro Cytotoxicity of Pantinin Peptides vs. Standard Chemotherapies on Breast Cancer Cell Line MDA-MB-231
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
| Pantinin Peptides | MDA-MB-231 | Data not specified for individual peptides | Induces apoptosis via membrane permeabilization |
| Doxorubicin | MDA-MB-231 | ~1.6 | DNA intercalation, topoisomerase II inhibition |
| Paclitaxel | MDA-MB-231 | Varies (nM to low µM range) | Microtubule stabilization, mitotic arrest |
| Cisplatin | MDA-MB-231 | ~8.1 - 63.1[1] | DNA cross-linking, apoptosis |
Table 2: In Vitro Cytotoxicity of Pantinin Peptides vs. Standard Chemotherapies on Prostate Cancer Cell Line DU-145
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
| Pantinin Peptides | DU-145 | Data not specified for individual peptides | Induces apoptosis via membrane permeabilization |
| Docetaxel | DU-145 | Varies (nM range) | Microtubule stabilization, mitotic arrest |
| Cisplatin | DU-145 | Varies (low µM range) | DNA cross-linking, apoptosis |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, DU-145)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound or a control drug and incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell lines
-
This compound and control compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or a control drug for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cell lines
-
This compound and control compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, p53, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or a control drug, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the putative signaling pathway for this compound induced apoptosis and a general experimental workflow.
References
Comparative Analysis: Magainin-2's Preferential Disruption of Bacterial Membranes Over Eukaryotic Membranes
A Comprehensive Guide for Researchers and Drug Development Professionals
Magainin-2, a naturally occurring antimicrobial peptide (AMP) isolated from the African clawed frog, Xenopus laevis, has garnered significant attention for its potent antimicrobial activity and its relative selectivity for bacterial over eukaryotic cells. This guide provides a detailed comparative analysis of Magainin-2's effects on bacterial and eukaryotic membranes, supported by experimental data, detailed protocols, and mechanistic diagrams. This information is crucial for the rational design of novel antibiotics and for understanding the fundamental principles of AMP-membrane interactions.
Mechanism of Action: A Tale of Two Membranes
Magainin-2's primary mode of action involves the disruption of the cell membrane's integrity. However, the extent and nature of this disruption differ significantly between bacterial and eukaryotic cells, a selectivity that is key to its therapeutic potential.
Bacterial Membranes: The Primary Target
The selectivity of Magainin-2 for bacterial membranes stems from fundamental differences in lipid composition. Bacterial membranes are enriched in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which impart a net negative charge. In contrast, the outer leaflet of eukaryotic plasma membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine (PC) and sphingomyelin, resulting in a more neutral surface.
The cationic nature of Magainin-2, with a net positive charge, facilitates a strong electrostatic attraction to the negatively charged bacterial membrane. This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization through a process known as the "toroidal pore" or "carpet" model. In the toroidal pore model, the peptides, along with the lipid monolayers, bend to form a water-filled channel, leading to leakage of cellular contents and ultimately cell death.[1][2] The "carpet" model suggests that the peptides accumulate on the membrane surface, disrupting the lipid packing and causing micellization and subsequent membrane collapse.[3]
Furthermore, in Gram-negative bacteria, Magainin-2 interacts with the lipopolysaccharide (LPS) layer of the outer membrane, which is also negatively charged, facilitating its transit to the inner membrane.[4][5] Beyond direct membrane disruption, recent studies suggest that Magainin-2 can also translocate into the bacterial cytoplasm and interact with intracellular targets, such as the BamA protein, which is involved in the folding and insertion of outer membrane proteins in E. coli, further contributing to its bactericidal activity.[1][2]
Eukaryotic Membranes: A Less Favorable Interaction
The interaction of Magainin-2 with eukaryotic membranes is significantly weaker due to the lack of strong electrostatic attraction. The higher concentration of cholesterol in eukaryotic membranes also plays a protective role by increasing the packing density and mechanical rigidity of the lipid bilayer, making it more resistant to peptide-induced disruption.
While Magainin-2 can induce permeabilization in mammalian cells, it typically occurs at much higher concentrations than those required for antibacterial activity.[6] The mechanism of damage in eukaryotic cells can also differ, often involving extensive membrane deformation and budding.[7] This reduced affinity and different mode of interaction form the basis of Magainin-2's therapeutic window.
Quantitative Comparison of Membrane Disruption
The following tables summarize key quantitative data from various studies, highlighting the differential activity of Magainin-2 on bacterial and eukaryotic cells.
| Table 1: Minimum Inhibitory Concentration (MIC) of Magainin-2 against various microorganisms | |
| Organism | MIC (μM) |
| Escherichia coli | 4 - 16 |
| Staphylococcus aureus | 8 - 32 |
| Pseudomonas aeruginosa | 16 - 64 |
| Candida albicans | 16 - 64 |
Note: MIC values can vary depending on the specific strain and experimental conditions.
| Table 2: Hemolytic Activity of Magainin-2 against Human Red Blood Cells | |
| Peptide Concentration (μM) | % Hemolysis |
| 50 | < 5% |
| 100 | ~10% |
| 200 | ~25% |
Note: Hemolytic activity is a measure of cytotoxicity against eukaryotic cells.
| Table 3: Cytotoxicity of Magainin-2 against Human Cell Lines | |
| Cell Line | IC50 (μM) |
| HT29 (Colon adenocarcinoma) | > 100 |
| Caco-2 (Colorectal adenocarcinoma) | > 100 |
| MDA-MB-231 (Breast adenocarcinoma) | ~120[8] |
| M14K (Human mesothelioma) | ~120[8] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
This section provides an overview of the methodologies used to assess the membrane-disrupting activity of Magainin-2.
Antimicrobial Susceptibility Assay (MIC Determination)
Objective: To determine the minimum concentration of Magainin-2 required to inhibit the visible growth of a microorganism.
Protocol:
-
Prepare a twofold serial dilution of Magainin-2 in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microorganism without peptide) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.[9]
Hemolysis Assay
Objective: To assess the cytotoxicity of Magainin-2 against red blood cells.
Protocol:
-
Collect fresh human red blood cells (hRBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the hRBCs in PBS to a final concentration of 2-4% (v/v).
-
Prepare serial dilutions of Magainin-2 in PBS in a 96-well plate.
-
Add the hRBC suspension to each well.
-
Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (hRBCs in PBS only).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact cells.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.[6]
Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the effect of Magainin-2 on the viability of eukaryotic cells.
Protocol:
-
Seed eukaryotic cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing serial dilutions of Magainin-2.
-
Incubate the cells for a specified period (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage of the untreated control.[10]
Membrane Permeabilization Assays
Objective: To directly measure the ability of Magainin-2 to permeabilize cell membranes.
a) SYTOX Green Uptake Assay:
-
Prepare a suspension of bacteria or eukaryotic cells in a suitable buffer.
-
Add SYTOX Green, a fluorescent dye that cannot cross intact membranes, to the cell suspension.
-
Add Magainin-2 at various concentrations.
-
Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization, allowing the dye to enter the cell and bind to nucleic acids.
b) Calcein (B42510) Leakage Assay from Liposomes:
-
Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye, such as calcein, at a self-quenching concentration.
-
Add the liposomes to a cuvette with a suitable buffer.
-
Add Magainin-2 to the cuvette.
-
Monitor the increase in fluorescence over time. Leakage of calcein from the liposomes results in dequenching and an increase in fluorescence, indicating membrane disruption.[3]
Mechanistic and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of Magainin-2 action on bacterial vs. eukaryotic membranes.
Caption: General experimental workflow for characterizing Magainin-2's activity.
References
- 1. The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 3. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between Antimicrobial Peptide Magainin 2 and Nonlipid Components in the Bacterial Outer Envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of an antimicrobial peptide, magainin 2, with lipopolysaccharide-containing liposomes as a model for outer membranes of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the cytotoxicity of eukaryotic and prokaryotic antimicrobial peptides in intestinal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 10. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pantinin-2: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of Pantinin-2, this guide offers procedural, step-by-step instructions to ensure laboratory safety and regulatory compliance. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, fostering a culture of safety and responsibility in your research endeavors.
This compound, a cysteine-free toxic peptide derived from the emperor scorpion (Pandinus imperator), is recognized for its potent activity against Gram-positive bacteria and certain fungi.[1][2][3][4] Its potential as a therapeutic agent against drug-resistant pathogens underscores the importance of proper handling and disposal protocols to mitigate risks to personnel and the environment.[3] This document outlines the essential procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the substance should be treated as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Lab Coat: A buttoned lab coat must be worn to prevent skin contact.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on whether the waste is in a liquid or solid form.
Liquid Waste Disposal: Chemical Inactivation
For liquid waste containing this compound, such as stock solutions and experimental residues, chemical inactivation is the recommended method to denature the peptide and render it biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Choose a suitable chemical agent for inactivation. Common and effective options include a 10% bleach solution (providing a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl). For concentrated solutions of toxic peptides, a 6% sodium hypochlorite (B82951) solution is recommended to ensure complete inactivation.
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid this compound waste to the inactivation solution. A general ratio to follow is 1 part waste to 10 parts inactivation solution.
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always confirm with your institution's Environmental Health & Safety (EHS) department before any drain disposal.
Solid Waste Disposal
Solid waste contaminated with this compound, including pipette tips, gloves, and empty vials, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data for Chemical Decontamination
The following table summarizes key parameters for common chemical decontamination methods for toxic peptides.
| Decontamination Agent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% (final concentration) for solutions; 6% for concentrated peptides. | 30-60 minutes. | Effective for many peptides but can be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M. | 30-60 minutes. | Requires neutralization before disposal. |
| Hydrochloric Acid (HCl) | 1 M. | 30-60 minutes. | Requires neutralization before disposal. |
| Enzymatic Detergents | Varies by product (typically a 1% m/v solution). | Follow manufacturer's instructions. | Suitable for cleaning contaminated labware; may require subsequent disinfection. |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safe Handling Protocols for Pantinin-2: A Guide for Laboratory Personnel
<
Disclaimer: "Pantinin-2" is a fictional substance name. This guide is constructed based on safety protocols for highly potent, cytotoxic, and dermally toxic pharmaceutical compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with. In the absence of an SDS, the stringent precautions outlined below should be followed.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance on personal protective equipment (PPE), experimental protocols for handling potent powders, and detailed disposal plans to ensure personnel safety and environmental protection.
Hazard Profile of this compound (Hypothetical)
For the purposes of this guide, this compound is considered a highly potent, cytotoxic active pharmaceutical ingredient (API) with the following characteristics:
-
Physical Form: Fine, white to off-white crystalline powder.
-
Primary Hazards: Acutely toxic via inhalation and dermal absorption.[1][2] Suspected carcinogen and mutagen.[3][4]
-
Occupational Exposure Limit (OEL): Estimated at <1 µg/m³. This places it in a high Occupational Exposure Band (OEB 5), requiring stringent containment solutions.[2]
Given these hazards, all handling of this compound must be performed within designated containment areas, using a combination of engineering controls and rigorous PPE protocols.[5]
Personal Protective Equipment (PPE) Protocol
The correct and consistent use of appropriate PPE is the primary defense against exposure.[6][7] Personnel must be thoroughly trained in the donning and doffing of all required equipment.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).[6] The inner glove is worn under the gown cuff, and the outer glove is worn over the cuff. | Provides a robust barrier against chemical permeation.[3] Double-gloving offers protection in case the outer glove is breached, and the cuff arrangement prevents skin exposure at the wrist.[6] |
| Gown | Disposable, solid-front, back-closing impermeable gown made of a material like polyethylene-coated polypropylene.[6] | Protects against splashes and contamination of personal clothing. An impermeable material is crucial to prevent dermal absorption. |
| Eye/Face Protection | Full-face shield worn over safety goggles. | Provides comprehensive protection against splashes, aerosols, and airborne powder, safeguarding both the eyes and facial skin. |
| Respiratory Protection | A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter. | Essential for preventing inhalation of fine, potent powders, which is a primary exposure route.[2] A PAPR is preferred over a standard N95 for its higher protection factor. |
| Additional PPE | Disposable shoe covers and head cover (bouffant cap). | Prevents the tracking of contaminants out of the laboratory and protects the head from settling particles.[6] |
Quantitative Data: Glove Selection for this compound Handling
The selection of appropriate gloves is critical.[8] Always consult the manufacturer's chemical resistance guide.[9] The following table provides general guidance for gloves rated for use with potent cytotoxic compounds.
| Glove Material | Common Thickness (mil) | Breakthrough Time (minutes) | Degradation Rating |
| Nitrile (Chemo-rated) | 6 - 8 mil | > 240 | Excellent |
| Neoprene | 15 - 20 mil | > 480 | Excellent |
| Butyl Rubber | 13 - 15 mil | > 480 | Excellent |
| Norfoil (Laminate) | 2.7 mil | > 480 | Excellent |
Data is illustrative and based on common values for cytotoxic drug handling. Breakthrough time indicates the time it takes for the chemical to permeate the glove material.[10]
Experimental Protocol: Safe Weighing of this compound Powder
Handling and weighing potent powders are high-risk activities that must be performed within a containment ventilated enclosure (CVE) or a glovebox isolator to protect the operator and the lab environment.[11][12]
Objective: To accurately weigh 10 mg of this compound powder for experimental use.
Materials:
-
This compound powder in a sealed container
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Waste disposal bags and containers
-
Decontamination solution (e.g., 10% bleach solution followed by 70% isopropyl alcohol)
Procedure:
-
Preparation:
-
Ensure the CVE is certified and operating correctly. The fan should be running continuously.[13]
-
Decontaminate the interior surfaces of the CVE.
-
Stage all necessary materials inside the CVE before beginning work to minimize hand movement in and out of the enclosure.[14]
-
Place a disposable, plastic-backed absorbent pad on the work surface.[15]
-
Don all required PPE as specified in Section 2.
-
-
Weighing:
-
Perform all manipulations at least 3-6 inches inside the face of the enclosure.[13]
-
Use slow, deliberate movements to avoid disturbing the airflow and aerosolizing the powder.[14]
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer a small amount of powder to the weighing boat on the analytical balance.
-
Once the target weight is achieved, securely close the primary this compound container.
-
-
Post-Weighing & Decontamination:
-
Carefully place the weighing boat with the this compound into a secondary, sealable container (e.g., a vial or conical tube).
-
Wipe the spatula, work surface, and any other potentially contaminated items with a suitable decontamination solution.
-
Dispose of all contaminated disposables (weigh paper, wipes, absorbent pad) into a designated cytotoxic waste bag located inside the CVE.[14]
-
-
PPE Doffing:
-
While still in the lab, remove the outer pair of gloves and dispose of them in the cytotoxic waste bin.
-
Remove the gown, shoe covers, and head cover.
-
Exit the designated handling area.
-
Remove the face shield/goggles and respirator.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
A comprehensive waste management plan is critical to prevent contamination and ensure regulatory compliance.[16] All materials that come into contact with this compound are considered hazardous cytotoxic waste.[16][17]
Waste Segregation
-
Trace Cytotoxic Waste (Yellow Containers): Includes items with less than 3% of the original drug volume remaining.[18] This includes used PPE, empty vials, contaminated wipes, and labware.[17][18] These items should be placed in yellow, puncture-resistant containers labeled "Trace Cytotoxic Waste" for incineration.[17]
-
Bulk Cytotoxic Waste (Black Containers): Includes unused or expired this compound, grossly contaminated materials from a spill, or any container with more than 3% of the original drug volume.[18] This waste is classified as RCRA hazardous and must be disposed of in black, DOT-approved containers.[18]
-
Contaminated Sharps (Yellow Sharps Bins): Needles, syringes, and contaminated glass Pasteur pipettes must be placed in a yellow, puncture-proof sharps container labeled "Chemo Sharps" for incineration.[17]
Disposal Procedure
-
Segregate at the Source: At the point of generation (e.g., inside the CVE), place waste into the correct container type.
-
Seal Containers: When containers are three-quarters full, securely seal them to prevent leaks.[16]
-
Labeling and Transport: Ensure all containers are clearly labeled with the cytotoxic hazard symbol. Follow institutional procedures for moving the sealed containers to a designated hazardous waste storage area.
-
Professional Disposal: All this compound waste must be collected and disposed of by a licensed hazardous waste management company. Never dispose of cytotoxic waste in regular trash or down the drain.[16]
Mandatory Visualizations
Caption: PPE selection and donning workflow for handling this compound.
Caption: Waste disposal pathway for materials contaminated with this compound.
References
- 1. resources.psi-bfm.com [resources.psi-bfm.com]
- 2. ilcdover.com [ilcdover.com]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. hse.gov.uk [hse.gov.uk]
- 6. benchchem.com [benchchem.com]
- 7. ipservices.care [ipservices.care]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. vm3services.com [vm3services.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Powder Handling - AirClean Systems [aircleansystems.com]
- 12. Using a Balance Enclosure [airscience.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. hsrm.umn.edu [hsrm.umn.edu]
- 18. sdmedwaste.com [sdmedwaste.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
